Lactoferricin
Description
Structure
2D Structure
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MFKCRRWQWRMKKLGAPSITCVRRAF |
Origin of Product |
United States |
Structural Biology and Engineering of Lactoferricin
Primary Amino Acid Sequence Characterization and Species-Specific Variations
Lactoferricins are peptides cleaved from the N-terminal region of the lactoferrin protein. mdpi.com Their amino acid sequence, length, and resulting structure vary between mammalian species, which significantly influences their biological activities. mdpi.com
Bovine lactoferricin (bLfcin) is one of the most studied variants and consists of a 25-amino-acid sequence corresponding to residues 17 to 41 of the parent bovine lactoferrin. mdpi.comcaldic.com In contrast, human this compound (hLfcin) was initially identified as a 47-residue peptide (from residues 1-47 of human lactoferrin), but later research identified a 49-residue version. mdpi.comrcsb.orgnih.gov Other species, such as goat, sheep, and mouse, also produce lactoferricins with distinct sequences. mdpi.comnih.gov For instance, caprine (goat) this compound corresponds to fragment 14-42 of the mature goat lactoferrin. dairy-journal.org The amino acid sequence of this compound from red deer shares 72% homology with its bovine counterpart. nih.gov
These variations in the primary sequence lead to differences in net charge and hydrophobicity, which are critical for the peptide's function. nih.gov Bovine this compound is generally considered to have greater antibacterial activity than lactoferricins from other species. mdpi.comcaldic.com
Table 1: Species-Specific Variations in this compound
| Species | Parent Lactoferrin Residues | Amino Acid Sequence | Molecular Weight (Da) | Key Features |
|---|---|---|---|---|
| Bovine (Cow) | 17-41 | FKCRRWQWRMKKLGAPSITCVRRAF | ~3,200 | Contains a single disulfide bond, forming a cyclic structure. mdpi.comcaldic.comhycultbiotech.com High net positive charge (+8). nih.gov |
| Human | 1-49 | GGRRRSVQWCAVSQPEATKCFQWQRNMRKVRGPPVSCIKRDSPIQCIQA | ~5,600 | Longer than bLfcin, contains two disulfide bonds. mdpi.comcaldic.comhealthprevent.net |
| Caprine (Goat) | 14-42 | QSKCRRWQWRMKKLRGPSITCVRRA | Not specified | High sequence homology with bLfcin. nih.govdairy-journal.org |
| Ovine (Sheep) | Not specified | Not fully specified | Not specified | N-terminal sequence shows 80% homology with bovine lactoferrin. cambridge.orgnih.gov |
| Murine (Mouse) | Not specified | Not fully specified | Not specified | Used in comparative studies of this compound derivatives. nih.gov |
| Red Deer | 17-41 | Not fully specified | Not specified | 72% sequence homology with bovine this compound; differs by seven amino acids. nih.gov |
Advanced Structural Conformation Analysis
The three-dimensional structure of this compound is highly dependent on its environment, adopting different conformations in aqueous solutions versus when bound to a membrane.
In aqueous solutions, different lactoferricins exhibit distinct secondary structures. Bovine this compound is known to adopt a distorted, antiparallel β-sheet conformation. rcsb.orgnih.gov This is a significant conformational change from its native state within the parent lactoferrin protein, where the same sequence forms an α-helix. mdpi.comnih.gov
Human this compound, in contrast, does not form a β-sheet. In an aqueous solution, the region from Gln14 to Lys29 assumes a coiled conformation described as a "nascent helix". mdpi.comrcsb.org When introduced to a membrane-mimetic solvent, which simulates the environment of a cell membrane, hLfcin shows a more defined helical content in this same region. rcsb.orgnih.gov This ability to form an amphipathic helix is crucial for its interaction with and disruption of microbial membranes. nih.gov The β-sheet structure of bLfcin is thought to be better suited for initial interactions with bacterial components like lipopolysaccharide (LPS) compared to the α-helical structure found in the parent protein. mdpi.com
The three-dimensional folding of this compound is stabilized by intramolecular disulfide bridges formed between cysteine residues. Bovine this compound contains two cysteine residues that form a single disulfide bond, creating a looped, almost cyclical peptide structure. mdpi.comhycultbiotech.comhealthprevent.net This cyclic structure is believed to contribute to its potent antibacterial activity by enabling stronger binding to negatively charged membranes and deeper penetration into the lipid bilayer. mdpi.com
Human this compound is more complex, with its 49-residue chain folded and stabilized by two disulfide bridges. healthprevent.netnih.gov One disulfide bond connects Cys20 and Cys37, creating a loop that brings hydrophobic regions of the peptide into close proximity. nih.gov A second disulfide bridge exists between Cys10 and Cys47. nih.gov These bridges are critical for maintaining the peptide's compact, folded structure. In the crystal structure of the parent human lactoferrin, the region corresponding to this compound is part of an α-β-α motif stabilized by a disulfide bridge. nih.gov While the disulfide bonds are important for structural stability, some studies suggest they are not an absolute requirement for the antimicrobial potency of bLfcin. hycultbiotech.com
Solution and Membrane-Bound Secondary Structures
Structure-Activity Relationship (SAR) Studies for Biological Functionality
The biological functions of this compound are intrinsically linked to its chemical structure, particularly the arrangement of its cationic and hydrophobic amino acid residues.
This compound is a highly cationic peptide, a feature essential for its initial interaction with the negatively charged surfaces of microbial cell membranes. mdpi.comoup.com This positive charge is primarily due to a high content of basic amino acid residues, namely arginine (Arg) and lysine (B10760008) (Lys). hycultbiotech.comnih.govnih.gov
Structure-activity studies have demonstrated that arginine residues are particularly crucial for the antimicrobial activity of this compound. nih.gov When arginine residues in both human and bovine this compound variants were experimentally replaced with lysine (which has the same positive charge), the resulting peptides were less active. nih.gov Conversely, replacing lysine residues with arginine enhanced the peptide's activity. nih.gov The superior efficacy of arginine is attributed to its bulky guanidinium (B1211019) side group, which can form multiple hydrogen bonds with lipid headgroups on the membrane surface and establish stronger cation-π interactions with aromatic residues, allowing for deeper membrane penetration. nih.gov The Arg2–Arg3–Arg4–Arg5 sequence near the N-terminus of human lactoferrin is essential for its binding to bacterial lipopolysaccharide (LPS). mdpi.com
Alongside its cationic nature, the amphipathic character of this compound, defined by a cluster of hydrophobic residues, is critical for its function. mdpi.com Key hydrophobic amino acids include tryptophan (Trp) and phenylalanine (Phe). hycultbiotech.comnih.gov
Tryptophan residues are considered especially important, acting as anchors that insert into the lipid bilayer of target membranes, thereby disrupting their integrity. nih.govresearchgate.netcdnsciencepub.com Studies on a 15-residue fragment of bLfcin revealed that its two tryptophan residues (Trp6 and Trp8) were essential for its antibacterial activity; replacing either with alanine (B10760859) led to a major loss of function. nih.govnih.govresearchgate.net The number and relative position of tryptophan and arginine residues are critical determinants of antimicrobial potency. oup.com The anchoring properties of tryptophan, combined with the electrostatic attraction provided by cationic residues, allow this compound to effectively bind to and perturb bacterial membranes. oup.comcdnsciencepub.com
Compound Glossary
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lactoferrin |
| Arginine |
| Lysine |
| Tryptophan |
| Phenylalanine |
| Cysteine |
| Alanine |
| Glutamine |
Functional Implications of Cyclic Conformation versus Linear Peptides
The conformation of this compound peptides, particularly the distinction between cyclic and linear forms, plays a crucial role in their biological activity. Bovine this compound (LfcinB), a 25-amino acid peptide, naturally adopts a cyclic structure due to a disulfide bond between cysteine residues at positions 3 and 20 (corresponding to residues 19 and 36 of the full lactoferrin protein). mdpi.comdpi.qld.gov.au This cyclization is considered important for its enhanced antibacterial properties when compared to its linear counterpart. mdpi.comnih.gov The cyclic structure contributes to a more constrained and stable conformation, which is believed to facilitate stronger binding to the negatively charged membranes of bacteria and allow for deeper penetration into the membrane bilayer. mdpi.comscilit.com
In contrast, the structure of human this compound (LfcinH) was initially reported as a 47-amino acid peptide with a linear N-terminal segment and a cyclic C-terminal segment. mdpi.com Later research, however, proposed a 49-amino-acid continuous cyclic structure. mdpi.com Despite these structural variations, bovine this compound generally exhibits greater antibacterial activity than human this compound, a difference attributed to the distinct distribution of charges around their hydrophobic cores. mdpi.com
Cyclization is a recognized strategy for improving the therapeutic potential of peptides. Compared to their linear counterparts, cyclic peptides generally exhibit greater serum stability and resistance to proteolytic degradation, while often retaining their biological activity. researchgate.netresearchgate.net This enhanced stability is a significant advantage for developing peptides as therapeutic agents. plos.org
Identification and Characterization of Minimal Active Peptide Sequences and Fragments
Research has focused on identifying the smallest fragments of this compound that retain antimicrobial activity, aiming to develop smaller, more efficient therapeutic molecules. The 25-amino acid peptide from lactoferrin, LfcinB, is itself a fragment of the larger lactoferrin protein and exhibits broad-spectrum activity. mdpi.com
Further truncation studies have revealed that even smaller fragments can be effective. A 15-amino-acid fragment of LfcinB (corresponding to residues 17–31 of bovine lactoferrin) has been shown to possess antibacterial activity. mdpi.com The motif RRWQWR has been identified as the minimum sequence within bovine this compound that exhibits antibacterial activity. mdpi.com This short sequence is noted for its amphipathic character, with arginine residues providing a positive charge and tryptophan residues contributing a hydrophobic face. mdpi.com
Conversely, not all fragments retain function. Nine-amino-acid (residues 20–28) and six-amino-acid (residues 20–25) fragments of this compound demonstrated no inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com In studies of human lactoferrin, downsizing of a peptide corresponding to the antibacterial α-helix (residues 14-31) revealed that the sequence 19-31 (HL9) represented the optimal length for antimicrobial activity. nih.gov
These findings underscore that a specific combination of charge, hydrophobicity, and length is necessary for the antimicrobial function of this compound fragments. The identification of these minimal active sequences is a key step in the rational design of novel antimicrobial peptides. acs.org
| Peptide/Fragment | Source/Origin | Key Findings | Reference(s) |
| LfcinB (17-41) | Bovine Lactoferrin | 25-amino acid cyclic peptide with broad-spectrum antimicrobial activity. | mdpi.comajfand.net |
| Lfcin Fragment (17-31) | Bovine Lactoferrin | 15-amino-acid fragment with demonstrated antibacterial activity. | mdpi.com |
| RRWQWR | Bovine this compound | Minimal active motif with amphipathic properties. | mdpi.commdpi.com |
| Lfcin Fragment (20-28) | Bovine this compound | 9-amino-acid fragment with no inhibitory activity. | mdpi.com |
| Lfcin Fragment (20-25) | Bovine this compound | 6-amino-acid fragment with no inhibitory activity. | mdpi.com |
| HL9 (19-31) | Human Lactoferrin | Optimal length for antimicrobial activity from the α-helix region. | nih.gov |
Rational Design and Peptide Engineering Strategies
Rational design and peptide engineering have been extensively employed to enhance the therapeutic properties of this compound, focusing on improving its antimicrobial activity, stability, and selectivity. mdpi.comresearchgate.netnih.gov These strategies involve systematic modifications to the peptide's structure.
Targeted Amino Acid Substitutions and Modifications (e.g., D-amino acids, Ornithine)
The substitution of specific amino acids is a primary strategy to optimize this compound's function. The rationale is often to increase the peptide's net positive charge or hydrophobicity, which are critical for interaction with microbial membranes. mdpi.com
Key findings from substitution studies include:
Arginine and Tryptophan Content: The presence and relative location of arginine and tryptophan residues are crucial for antimicrobial activity. researchgate.net Arginine residues are considered critical for the antimycobacterial activity of this compound peptides. nih.gov
Hydrophobic Amino Acid Substitution: Replacing original amino acids with hydrophobic residues like tryptophan (W), proline (P), or phenylalanine (F) can increase the hydrophobicity and, consequently, the antimicrobial activity of this compound derivatives. semanticscholar.org
Substitution of Neutral Amino Acids: In a human lactoferrin-derived peptide (sequence 20-31), replacing the neutral hydrophilic amino acids Gln24 and Asn26 with Lysine (a positively charged residue) and Alanine, respectively, significantly enhanced microbicidal activity. nih.gov Substituting Asn or Gln with the non-natural hydrophobic amino acid norleucine (Nle) or the positively charged amino acid ornithine (Orn) was also investigated to improve activity. nih.gov
D-amino Acid Incorporation: To overcome the susceptibility of peptides to degradation by proteases, D-amino acids have been incorporated. An all-D-amino-acid analog of a bovine this compound sequence (LFcin17-30) showed the highest mycobactericidal activity against Mycobacterium avium, suggesting enhanced stability and efficacy. nih.govfrontiersin.org The use of D-amino acids is a known strategy to improve the stability and half-life of peptides. nih.govmdpi.com
| Original Peptide/Sequence | Modification | Effect | Reference(s) |
| hLFcin-derived peptide (20-31) | Gln24 -> Lys, Asn26 -> Ala (HLopt2) | Significantly increased microbicidal activity. | nih.gov |
| LFcin17-30 | L-amino acids -> D-amino acids | Highest mycobactericidal activity, increased stability. | nih.gov |
| LFcinB18–28 | Asymmetrical -> Symmetrical sequence | Enhanced antibacterial activity. | semanticscholar.org |
Terminal Modifications (e.g., N-acetylization, Amidation)
Modifications at the N- and C-termini of this compound peptides are common strategies to enhance stability and activity. researchgate.netnih.gov
C-terminal Amidation: This modification typically increases the antimicrobial activity of peptides. plos.org It is thought to enhance the peptide's net positive charge and its interaction with bacterial membranes.
N-terminal Acetylation: In contrast, N-terminal acetylation often decreases antimicrobial activity but significantly improves the peptide's resistance to proteases, particularly aminopeptidases. plos.orgmdpi.com This modification can increase the peptide's stability and helical content, potentially leading to a deeper insertion into the microbial membrane. mdpi.com
Combined Modifications: Protecting both the N- and C-termini (e.g., through acetylation and amidation) can provide greater stability against proteolytic degradation than either modification alone. plos.org
Incorporation of Novel Hydrophobic Side-Chains for Enhanced Activity
Increasing the hydrophobicity of this compound peptides is a key strategy to boost their antimicrobial potency. This is often achieved by incorporating bulky or non-natural hydrophobic amino acids. semanticscholar.org The hydrophobic residues facilitate the peptide's interaction with and disruption of the lipid bilayer of bacterial membranes. researchgate.net
Development and Characterization of Dimeric and Chimeric this compound Analogs
To enhance biological activity and overcome limitations of monomeric peptides, dimeric and chimeric forms of this compound have been developed.
Dimeric Analogs: Dimerization, often achieved by linking two peptide monomers through a linker like a lysine residue, can significantly increase the local concentration of the peptide and enhance its antimicrobial potency. researchgate.netfrontiersin.org A dimeric peptide with the sequence (RRWQWR)2K-Ahx demonstrated the highest antibacterial activity against tested bacterial strains compared to its monomeric counterpart. researchgate.net Dimerization is considered an effective strategy for improving both the potency and stability of linear antimicrobial peptides. frontiersin.org
Chimeric Peptides: Chimeric peptides are created by fusing sequences from different parent peptides to combine their desirable properties. Chimeras have been constructed by combining segments of bovine and human this compound. researchgate.net For example, a chimera containing the N-terminal segment of bovine this compound and the C-terminal segment of human this compound showed a considerable increase in antibacterial activity compared to the original human this compound fragment. researchgate.net Another approach involves creating chimeras of this compound with other antimicrobial peptides, such as buforin II, to potentially create molecules with dual mechanisms of action and a reduced likelihood of inducing resistance. researchgate.netresearchgate.net Recently, a chimeric peptidomimetic antibiotic was developed by linking a murepavadin-inspired motif to polymyxin (B74138) B nonapeptide (PMBN), demonstrating enhanced activity through the synergistic combination of a β-hairpin structure and the LPS-binding capacity of the polymyxin component. acs.org
Molecular and Cellular Mechanisms of Action
Antimicrobial Mechanisms
The antimicrobial prowess of lactoferricin stems from its ability to first interact with and then compromise the integrity of microbial cell membranes. mdpi.com This is followed by the potential for intracellular targeting, leading to a multifaceted attack on the pathogen.
Direct Interactions with Microbial Cell Envelopes
This compound's initial assault is directed at the outer layers of the microbial cell. Its cationic and amphipathic nature facilitates these interactions, allowing it to bind to and disrupt the protective barriers of both Gram-negative and Gram-positive bacteria. nih.govmdpi.com
In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which carry a net negative charge. This compound, being a cationic peptide, is electrostatically drawn to the LPS. researchgate.netexplorationpub.com This initial binding is a critical first step in its antimicrobial action. The positively charged residues of this compound, particularly arginine, interact with the negatively charged phosphate (B84403) groups in the inner core of the LPS. researchgate.net This interaction leads to the disorganization and displacement of LPS molecules from the outer membrane. researchgate.netexplorationpub.com While some studies suggest that the primary binding site is lipid A, others propose a two-step mechanism where initial electrostatic interactions with the LPS core facilitate subsequent hydrophobic interactions between this compound's tryptophan residues and lipid A, further disrupting the membrane structure. mdpi.comresearchgate.netoup.com This disruption increases the permeability of the outer membrane, paving the way for the peptide to access the cytoplasmic membrane. researchgate.netresearchgate.net
Table 1: Key Interactions of this compound with Gram-Negative Bacterial Envelopes
| Interacting Molecule | This compound Residues Involved | Mechanism of Interaction | Consequence |
| Lipopolysaccharide (LPS) | Positively charged amino acids (e.g., Arginine) | Electrostatic attraction | Initial binding and membrane disorganization |
| Lipid A | Tryptophan residues | Hydrophobic interactions | Further penetration and disruption of the outer membrane |
The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with anionic polymers, namely teichoic acids (TAs) and lipoteichoic acids (LTAs). mdpi.com These molecules serve as the primary binding sites for this compound. mdpi.commdpi.com Both TAs and LTAs can bind to bovine this compound, with studies indicating that TAs bind approximately 3-4 times more efficiently than LTAs. mdpi.comresearchgate.net This suggests that teichoic acids may be the initial point of contact for the peptide. mdpi.comresearchgate.net The electrostatic attraction between the cationic this compound and the negatively charged TAs and LTAs is the driving force behind this interaction, which is a crucial prerequisite for subsequent membrane disruption. mdpi.com
Table 2: this compound Interactions with Gram-Positive Bacterial Cell Wall Components
| Component | Interaction Efficiency | Role |
| Teichoic Acids (TAs) | High | Initial binding site for bovine this compound |
| Lipoteichoic Acids (LTAs) | Moderate | Binds to bovine this compound |
Following its initial binding to the bacterial cell surface, this compound induces membrane permeabilization and disruption. mdpi.com Its amphipathic structure allows it to insert into the lipid bilayer of the cytoplasmic membrane. mdpi.com This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. mdpi.comresearchgate.net The presence of hydrophobic tryptophan residues and charged arginine residues in bovine this compound is particularly important for this activity. researchgate.net Studies using single E. coli cells have shown that this compound can induce rapid leakage of intracellular contents, indicating direct damage to the plasma membrane. nih.gov This permeabilizing effect is a key component of its bactericidal action. mdpi.com
Mechanisms of Membrane Permeabilization, Disruption, and Pore Formation
Intracellular Targeting and Inhibition of Macromolecular Synthesis
Evidence suggests that this compound's mechanism of action is not limited to the cell membrane. The peptide has been found to penetrate the bacterial cytoplasm and interfere with essential intracellular processes. mdpi.comnih.gov Once inside the cell, this compound can inhibit the synthesis of macromolecules such as DNA, RNA, and proteins. oup.comresearchgate.netnih.gov
Studies on Escherichia coli have shown that bovine this compound B can initially cause a decrease in DNA synthesis while paradoxically increasing protein and RNA synthesis. oup.comnih.gov However, this is followed by a significant decrease in protein and RNA synthesis after a short period. oup.comnih.gov In contrast, in the Gram-positive bacterium Bacillus subtilis, this compound B inhibits the synthesis of all these macromolecules for at least 20 minutes. researchgate.netnih.gov This inhibition of macromolecular synthesis, even at concentrations not sufficient to kill the bacteria, highlights a significant intracellular mechanism of action. researchgate.netnih.gov Furthermore, this compound B has been shown to bind to the two-component system response regulators BasR and CreB in E. coli, potentially interfering with signal transduction pathways. nih.gov
Table 3: Effects of Bovine this compound B on Macromolecular Synthesis
| Organism | DNA Synthesis | RNA Synthesis | Protein Synthesis |
| Escherichia coli | Initial decrease, followed by an increase | Initial increase, followed by a significant decrease | Initial increase, followed by a significant decrease |
| Bacillus subtilis | Inhibition for at least 20 minutes | Inhibition for at least 20 minutes, followed by an increase | Inhibition for at least 20 minutes |
Binding to Bacterial Nucleic Acids (DNA, RNA)
This compound, a cationic peptide derived from the N-terminal region of lactoferrin, is recognized for its antimicrobial properties, which involve multiple cellular targets, including nucleic acids. nih.gov The high positive charge of the parent molecule, lactoferrin, allows it to bind to various negatively charged molecules, including DNA and RNA. shirazu.ac.ir In silico studies have identified that the primary binding sites for both DNA and RNA on lactoferrin are located within the this compound (Lfc) fragment. shirazu.ac.ir This inherent ability to interact with nucleic acids is believed to contribute to the inhibition of viral replication, transcription, and translation. shirazu.ac.ir
However, the direct interaction and its consequences can vary depending on the specific context and bacterial species. While some antimicrobial peptides are known to bind directly to DNA and inhibit bacterial growth, studies on bovine this compound (Lfcin B) have shown that it does not bind to DNA in the same manner as peptides like buforin II, even at high peptide-to-DNA ratios. oup.com Despite this, Lfcin B does affect nucleic acid synthesis. In Escherichia coli, it causes an initial, transient decrease in DNA synthesis, which may resemble an SOS-like response, followed by a resumption of synthesis after about 10 minutes. oup.com In contrast, in Bacillus subtilis, bovine this compound was found to inhibit the synthesis of all major macromolecules, including DNA and RNA, for at least 20 minutes. nih.gov Low concentrations of bovine this compound, while not sufficient to be lethal, have demonstrated effects on the synthesis of both DNA and RNA in Gram-positive and Gram-negative bacteria. nih.gov
Inhibition of Ribosomal Protein Synthesis
A significant aspect of this compound's antimicrobial mechanism is its ability to interfere with protein synthesis. Bovine this compound has been shown to inhibit bacterial protein synthesis in a concentration-dependent manner. oup.comnih.gov This inhibitory effect has been demonstrated directly in cell-free systems. oup.com
In experiments using an E. coli cell-free system, this compound B (Lfcin B) effectively inhibited protein synthesis, as measured by the reduction in β-galactosidase activity. oup.com This finding points to an intracellular mechanism of action, where the peptide, after penetrating the bacterial membrane, targets the machinery of protein translation. oup.com The parent molecule, lactoferrin, also exhibits the ability to inhibit cell-free translation in a rabbit reticulocyte lysate system, with a reported IC50 of 9.6 microMolar. nih.gov Studies on E. coli have shown that while Lfcin B causes an initial dip in DNA synthesis, it requires continued exposure to inhibit both RNA and protein synthesis. oup.com In Bacillus subtilis, the inhibition of protein synthesis occurs alongside the inhibition of DNA and RNA synthesis. nih.gov
Modulation and Inhibition of Key Bacterial Enzymes
This compound and its parent molecule, lactoferrin, can disrupt bacterial viability by targeting essential enzymes. One reported mechanism involves the targeting of H+-ATPase, where lactoferrin interferes with proton translocation across the cell membrane, leading to a lethal effect. wikipedia.org While many specific studies focus on the parent lactoferrin molecule, the active sites for these interactions are often within or related to the this compound domain.
Lactoferrin demonstrates proteinase inhibitory activity against key virulence factors of pathogens like Porphyromonas gingivalis, specifically targeting Arg- and Lys-specific cysteine proteinases (RgpA/B and Kgp). mdpi.com It can also inhibit the activity of elastase from Pseudomonas aeruginosa, an enzyme that degrades elastin (B1584352) and promotes the spread of infection. mdpi.com Furthermore, some antimicrobial peptides are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA synthesis. mdpi.com While this mechanism is well-documented for compounds like fluoroquinolones, the ability of antimicrobial peptides like this compound to interact with various intracellular targets suggests that enzyme inhibition is a plausible component of their broader activity. mdpi.com
Antiviral Mechanisms
Lactoferrin and its active peptide, this compound, exhibit broad-spectrum antiviral activity against a diverse range of both DNA and RNA viruses. ijmrhs.comacademie-sciences.fr The primary antiviral mechanism is the prevention of viral entry into host cells, which can be achieved by interfering with the early stages of infection, such as viral attachment and adhesion. academie-sciences.frbiomedpress.org
Interference with Viral Entry and Cellular Adhesion
The antiviral action of this compound is most effective during the initial phases of viral infection. academie-sciences.fr It inhibits viral invasion by blocking the interaction between the virus and the host cell surface. ijmrhs.com This is accomplished either by binding directly to the viral particles or by blocking the cellular receptors that viruses use to gain entry. ijmrhs.comacademie-sciences.fr This mechanism effectively prevents the virus from attaching to and entering the target cell, thereby halting the infection before it can begin. biomedpress.orgplos.org
A key strategy employed by this compound's parent molecule, lactoferrin, to prevent viral infection is its binding to host cell surface molecules, particularly heparan sulfate (B86663) proteoglycans (HSPGs). plos.orgtandfonline.com HSPGs are utilized by numerous viruses as initial docking sites to concentrate on the cell surface before engaging with more specific entry receptors. mdpi.comfrontiersin.org
Lactoferrin, due to its cationic nature, binds effectively to the negatively charged HSPGs. shirazu.ac.irtandfonline.compnas.org This interaction blocks the viral binding sites on the cell surface, competitively inhibiting the virus's ability to attach. ijmrhs.comfrontiersin.orgnih.gov This mechanism has been demonstrated against several viruses, including SARS-CoV and common human coronaviruses. plos.orgtandfonline.com Studies have shown that bovine lactoferrin (BLF) is a potent inhibitor of viral attachment by binding to HSPGs. tandfonline.com Molecular modeling suggests that the positively charged N-terminal region of BLF (residues 17-41), which encompasses the this compound domain, is responsible for this binding to HSPGs. tandfonline.com By occupying these receptors, lactoferrin effectively prevents the virus from gaining a foothold on the host cell, thus inhibiting infection. mdpi.comnih.gov
In addition to blocking host cell receptors, lactoferrin and this compound can directly interact with and bind to viral particles, neutralizing their ability to infect cells. ijmrhs.combiomedpress.orgnih.gov This direct binding can prevent the virus from attaching to its cellular receptors. academie-sciences.fr
This mechanism has been observed across a variety of viruses. Lactoferrin has been shown to bind directly to hepatitis C virus (HCV) particles, as well as to its envelope proteins E1 and E2. academie-sciences.frbiomedpress.org Similarly, it can bind to adenovirus structural polypeptides and rotavirus particles, preventing viral hemagglutination and binding to target cells. biomedpress.orgmdpi.com For SARS-CoV-2, a direct interaction between this compound peptides and the receptor-binding domain of the spike protein has been demonstrated. nih.gov The cationic nature of lactoferrin is largely responsible for its capacity to bind to the surface of viral particles. ijmrhs.com In some cases, such as with HCV, specific peptides derived from lactoferrin have been identified as being responsible for the interaction with viral envelope glycoproteins, preventing viral entry. academie-sciences.frmdpi.com
Competitive Binding to Prevent Virus-Host Cell Interactions
This compound's primary antiviral mechanism involves interfering with the initial stages of viral infection by competitively binding to molecules on the surface of host cells that viruses use for attachment. frontiersin.orgnih.gov Many viruses initiate infection by attaching to heparan sulfate proteoglycans (HSPGs) on the host cell surface. nih.govtandfonline.comfrontiersin.org The highly positive charge of this compound allows it to bind effectively to these negatively charged HSPGs. nih.govnih.gov This interaction blocks the virus from binding to its primary attachment sites, thereby preventing infection. nih.govtandfonline.com
This competitive inhibition has been observed for a variety of viruses. For instance, this compound has been shown to inhibit viruses that utilize HSPGs for entry by competing for these binding sites. nih.govacademie-sciences.fr The antiviral activity of this compound is often dependent on this interaction with HSPGs, as demonstrated by studies where the protective effect is diminished in the presence of heparin, an HSPG mimetic. tandfonline.com
Post-Entry Intracellular Mechanisms
Beyond preventing viral entry, this compound can also exert antiviral effects after the virus has entered the host cell.
Inhibition of Viral Replication Enzymes
Some studies suggest that this compound can interfere with viral replication by inhibiting essential viral enzymes. nih.govnih.gov For example, against influenza A virus, bovine lactoferrin has been shown to block the nuclear export of viral ribonucleoproteins, a crucial step for the assembly of new virus particles. mdpi.com This suggests an intracellular site of action, preventing the virus from completing its replication cycle. mdpi.com
Modulation of Host Cell Survival Pathways during Infection
This compound can also modulate host cell signaling pathways to enhance cell survival during a viral infection. nih.govnih.gov It can interfere with processes like virus-induced apoptosis (programmed cell death). mdpi.com For example, bovine lactoferrin has been observed to inhibit cell apoptosis induced by the H3N2 influenza A virus by interfering with caspase-3 function. ijmrhs.com Furthermore, lactoferrin can stimulate the host's immune response by inducing the expression of type I interferons (IFN-α/β), which are potent antiviral cytokines that trigger the production of various antiviral compounds. ijmrhs.comspandidos-publications.com
Specific Interactions with Viral Structural Proteins (e.g., SARS-CoV-2 Spike Protein Receptor-Binding Domain)
This compound can directly interact with viral structural proteins, further impeding the infection process. A notable example is its interaction with the Spike (S) protein of SARS-CoV-2. nih.govmdpi.com The S protein's receptor-binding domain (RBD) is crucial for the virus's attachment to the ACE2 receptor on host cells. mdpi.com
Biochemical and biophysical studies have confirmed that lactoferrin, and by extension its active peptide this compound, directly binds to the SARS-CoV-2 S-protein. nih.govmdpi.com Specifically, the N-terminal region of lactoferrin, from which this compound is derived, interacts with the RBD of the S-protein. mdpi.com This binding can hinder the interaction between the virus and its cellular receptors, including ACE2 and HSPGs, thereby blocking viral entry. mdpi.comfrontiersin.orgabifina.org.br In silico modeling and experimental pull-down assays have provided evidence for this direct binding, suggesting a multifaceted mechanism of action against SARS-CoV-2. nih.govfrontiersin.org
Anticancer Mechanisms
This compound also demonstrates potent and selective anticancer activity.
Selective Interaction with Malignant Cell Membranes
The primary mechanism of this compound's anticancer effect lies in its selective interaction with the membranes of malignant cells. explorationpub.comuminho.pt Cancer cell membranes differ from those of normal cells in their composition and charge. uminho.ptrsc.org They exhibit a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. explorationpub.comrsc.orgoncotarget.com
The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged cancer cell membranes. explorationpub.comuminho.pt This selective binding leads to membrane disruption and increased permeability, which can cause cell lysis or trigger apoptotic (programmed cell death) or necrotic processes within the cancer cell. explorationpub.comnih.gov This selectivity allows this compound to target and kill cancer cells while having minimal effect on normal, healthy cells. uminho.ptoncotarget.com Studies have shown that this compound and its derivatives can effectively kill various cancer cell lines, including those of the breast, colon, and melanoma, by targeting their cell membranes. explorationpub.comrsc.orgoncotarget.com
Table of Research Findings on this compound's Antiviral Mechanisms
| Virus | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| Various Viruses | Competitive binding to host cell receptors (HSPGs) | This compound's positive charge allows it to bind to negatively charged HSPGs, blocking viral attachment. | nih.govnih.govtandfonline.com |
| Influenza A Virus | Inhibition of viral replication | Bovine lactoferrin blocks the nuclear export of viral ribonucleoproteins, preventing viral assembly. | mdpi.com |
| Influenza A Virus | Modulation of host cell survival | Bovine lactoferrin inhibits virus-induced apoptosis by interfering with caspase-3. | ijmrhs.com |
| SARS-CoV-2 | Direct interaction with viral structural proteins | Lactoferrin binds to the Receptor-Binding Domain (RBD) of the Spike protein, hindering viral entry. | nih.govmdpi.comabifina.org.br |
Table of Research Findings on this compound's Anticancer Mechanisms
| Cancer Cell Type | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| Various Cancer Cells | Selective interaction with malignant cell membranes | The cationic nature of this compound leads to electrostatic attraction to negatively charged cancer cell membranes, causing disruption and cell death. | explorationpub.comuminho.ptrsc.org |
| Breast and Colon Cancer | Induction of apoptosis | This compound derivatives induce apoptosis in breast and colon cancer cells. | explorationpub.comnih.gov |
| Melanoma | Selective cytotoxicity | this compound derivatives show high cytotoxic effects on melanoma cells while sparing non-neoplastic cells. | oncotarget.com |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Heparan Sulfate Proteoglycans (HSPGs) | |
| Heparin | |
| Caspase-3 | |
| Interferon-α (IFN-α) | |
| Interferon-β (IFN-β) | |
| Angiotensin-converting enzyme 2 (ACE2) | |
| Phosphatidylserine |
Distinctive Membrane Charge and Fluidity Profiles in Cancer Cells
Induction of Programmed Cell Death Pathways
Beyond direct membrane lysis, this compound is a potent inducer of programmed cell death, primarily through apoptosis and, in some cases, necrosis.
This compound triggers the intrinsic (mitochondrial) pathway of apoptosis in many cancer cell lines. oup.com This process involves a cascade of molecular events:
Regulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). This compound shifts the balance in favor of apoptosis by downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic Bax. nih.govmdpi.comnih.gov This altered Bcl-2/Bax ratio is a critical step in initiating the apoptotic cascade. nih.gov Delta-lactoferrin, a specific isoform, has been shown to directly bind to the Bax promoter to increase its expression. nih.gov
Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in Bax leads to the permeabilization of the outer mitochondrial membrane. mdpi.comacs.org
Caspase Activation: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol. researchgate.netiiitd.edu.in In the cytosol, cytochrome c forms a complex called the apoptosome, which activates caspase-9. mdpi.comresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. mdpi.commdpi.comresearchgate.net Bovine lactoferrin has also been shown to induce apoptosis through the extrinsic pathway by increasing Fas expression and activating caspase-8. mdpi.commdpi.comacs.org These activated caspases are the executioners of apoptosis, cleaving essential cellular proteins and leading to the characteristic morphological changes of cell death. nih.gov
| Apoptotic Event | Effect of this compound | Key Molecules Involved |
|---|---|---|
| Bcl-2 Family Regulation | Shifts balance towards pro-apoptotic state. nih.govmdpi.com | Downregulation of Bcl-2; Upregulation of Bax. nih.gov |
| Mitochondrial Pathway | Induces mitochondrial outer membrane permeabilization (MOMP). mdpi.comacs.org | Cytochrome c release. researchgate.netiiitd.edu.in |
| Caspase Cascade | Activates initiator and effector caspases. mdpi.commdpi.com | Caspase-3, Caspase-7, Caspase-8, Caspase-9. nih.gov |
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. academie-sciences.fr Lactoferrin can modulate the p53 pathway to promote apoptosis. mdpi.com Studies have shown that bovine lactoferrin (bLF) can induce the activation of p53 in oral squamous cell carcinoma cells. plos.org Activated p53 can then act as a transcription factor to upregulate the expression of pro-apoptotic genes, including Bax. researchgate.netacademie-sciences.fr Lactoferrin may transactivate p53 through the activation of nuclear factor NF-κB. mdpi.comresearchgate.net This p53-dependent mechanism provides another layer of control through which this compound can eliminate cancer cells. nih.govmdpi.com
While apoptosis is a common outcome, this compound can also induce necrosis, a different form of cell death characterized by cell swelling and membrane rupture, leading to the release of cellular contents and inflammation. explorationpub.comexplorationpub.com The mode of cell death can depend on the peptide's concentration and specific structural modifications. iiitd.edu.in
For instance, a modified peptide derived from bovine lactoferrin (mPep1), where cationic residues were clustered into a single region, was found to induce cell death exclusively through necrosis. iiitd.edu.in This necrotic death was associated with the destruction of the cellular membrane structure. iiitd.edu.in Another peptide fragment, PFR, derived from human this compound, was also shown to induce necrosis in leukemia cells, evidenced by increased membrane disruption and the release of lactate (B86563) dehydrogenase (LDH), without the classical features of apoptosis like caspase activation. researchgate.net This suggests that by altering the peptide's structure, its cytotoxic mechanism can be shifted from apoptosis to necrosis, potentially offering advantages for killing apoptosis-resistant cancer cells. iiitd.edu.in
Involvement of p53 Signaling in Apoptotic Pathways
Regulation of Cancer Cell Proliferation and Cell Cycle Progression (e.g., Cell Cycle Arrest)
In addition to inducing cell death, lactoferrin and its derivatives can inhibit the growth of tumors by halting cancer cell proliferation. oup.com This is often achieved by inducing cell cycle arrest, a process that stops cells from progressing through the phases of division. mdpi.comecronicon.net
Bovine lactoferrin (bLF) has been shown to arrest cancer cells at the G1/S phase transition, preventing them from entering the DNA synthesis (S) phase. nih.govmdpi.complos.org This arrest is mediated by the regulation of key cell cycle proteins. For example, bLF treatment can lead to:
Upregulation of Cdk Inhibitors: An increase in the levels of cyclin-dependent kinase (Cdk) inhibitors like p21 and p27. mdpi.com The p21 protein can be activated by p53. nih.govmdpi.com
Downregulation of Cyclins and Cdks: A decrease in the expression and activity of proteins that drive the cell cycle forward, such as cyclin D1, cyclin E, Cdk2, and Cdk4. nih.govmdpi.com
By modulating these regulatory proteins, lactoferrin effectively puts a brake on the uncontrolled proliferation that characterizes cancer cells. nih.govplos.orgresearchgate.net
Anti-Angiogenic Activity in Tumor Microenvironments
This compound exhibits notable anti-angiogenic properties within the tumor microenvironment, primarily by interfering with the signaling of key pro-angiogenic factors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov
Bovine this compound (LfcinB) has been shown to inhibit angiogenesis induced by both basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), two potent pro-angiogenic factors. nih.gov Research indicates that LfcinB's anti-angiogenic activity stems from its ability to compete for heparin-like binding sites on the surface of endothelial cells. nih.gov This competition prevents bFGF and VEGF165 from binding to their respective receptors, thereby inhibiting the downstream signaling that stimulates endothelial cell proliferation and migration. nih.gov In vivo studies using Matrigel plugs in mice have demonstrated that LfcinB strongly inhibits bFGF- and VEGF165-induced angiogenesis. nih.gov
Furthermore, bovine lactoferrin (bLF), the precursor to this compound, has been observed to specifically suppress tumor angiogenesis by inhibiting the NF-κB pathway. mdpi.com This is achieved through the binding of bLF to TRAF6, which in turn suppresses the phosphorylation of p65 and reduces the expression of HIF-1α and its target genes, including VEGFA and FLK1. mdpi.com This inhibitory effect on angiogenesis was found to be specific to tumor endothelial cells (TECs), which express higher levels of TRAF6 and p65 compared to normal endothelial cells. mdpi.com
Studies have also highlighted the role of lactoferrin in downregulating the levels of VEGFA and its receptor VEGFR2 in colon cancer cells. ceon.rs Additionally, the oral administration of bovine lactoferrin has been reported to inhibit VEGF-induced angiogenesis. nih.gov The anti-angiogenic potential of lactoferrin and its derivatives makes them promising agents for cancer therapy. nih.govresearchgate.net
Anti-Metastasis Effects on Cancer Cell Migration and Invasion
This compound and its parent molecule, lactoferrin, have demonstrated significant effects on inhibiting the migration and invasion of cancer cells, key processes in the metastatic cascade. nih.govmdpi.com Metastasis is a major cause of cancer-related mortality, and targeting the molecular machinery that drives cell motility and invasion is a critical therapeutic strategy.
Lactoferrin has been shown to inhibit the migration and invasion of various cancer cell types, including colon, oral squamous cell carcinoma, and glioblastoma cells. ceon.rsnih.gov One of the mechanisms underlying this effect is the reversion of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.gov In oral squamous cell carcinoma and glioblastoma cell lines, bovine lactoferrin was found to promote a mesenchymal-to-epithelial transition (MET), thereby reducing their metastatic potential. nih.gov
The modulation of integrin expression is another mechanism by which lactoferrin exerts its anti-migratory effects. In prostate cancer cells, lactoferrin significantly inhibited migration and invasion and was associated with a reduction in the expression of integrins, particularly the α3 subunit. mdpi.com Integrins are cell surface receptors that mediate cell-matrix adhesions and play a crucial role in cell migration. mdpi.com
Furthermore, lactoferrin has been found to interfere with key signaling pathways that regulate cell migration and invasion. For instance, in colon cancer cells, lactoferrin was observed to downregulate the VEGF/VEGFR signaling pathway, which is known to contribute to cell migration. ceon.rs It has also been shown to inhibit the expression of survivin, a protein that is highly expressed in metastatic cells and plays a role in promoting cell migration and invasion. nih.govijmcmed.org
Modulation of Intracellular Pro-survival Signaling Pathways (e.g., Akt Pathway)
This compound and lactoferrin have been shown to modulate intracellular pro-survival signaling pathways, most notably the Akt pathway, which is a central regulator of cell survival, proliferation, and apoptosis. nih.govspandidos-publications.com The dysregulation of the Akt pathway is a common feature in many cancers, contributing to tumor progression and resistance to therapy.
Bovine lactoferrin has been demonstrated to induce apoptosis in stomach cancer cells by downregulating the Akt signaling pathway. nih.govecronicon.net This is achieved through the dephosphorylation of Akt at key residues (Thr308 and Ser473), which inactivates the kinase and blocks its downstream signaling to apoptotic regulators. nih.gov Similarly, in nasopharyngeal carcinoma cells, lactoferrin inhibited tumor progression by suppressing miR-214, which in turn leads to the inhibition of Akt signaling. ceon.rs
The anti-proliferative effect of lactoferrin is also linked to its modulation of the Akt pathway. In head and neck cancer cells, lactoferrin treatment led to increased levels of the Cdk inhibitor p27, which was associated with decreased phosphorylation of Akt. nih.gov This reduction in Akt activity prevents the phosphorylation of p27, making it more resistant to proteasomal degradation and leading to cell cycle arrest. nih.govmdpi.com
Furthermore, lactoferrin can inhibit the transcriptional activation of PDK1, a kinase that phosphorylates and activates Akt, by inhibiting c-Jun. ceon.rs By reducing PDK1-mediated phosphorylation of Akt, lactoferrin effectively dampens the pro-survival signals transmitted through this pathway. ceon.rs The ability of lactoferrin to downregulate the Akt pathway underscores its potential as an anti-cancer agent that can induce apoptosis and inhibit cell proliferation. nih.govspandidos-publications.com
Immunomodulatory and Anti-Inflammatory Mechanisms
Differential Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production
This compound and lactoferrin exhibit significant immunomodulatory effects by differentially regulating the production of pro-inflammatory and anti-inflammatory cytokines. imrpress.comcdnsciencepub.comresearchgate.net This balanced modulation is crucial in controlling inflammation and mounting an effective immune response.
Bovine this compound has been consistently shown to downregulate the production of pro-inflammatory cytokines in both mouse and human macrophages. imrpress.com Specifically, it suppresses the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) mRNA and the production of TNF-α, a key pro-inflammatory cytokine. imrpress.com Bovine lactoferrin has also been observed to inhibit the production of interleukin-6 (IL-6) by THP-1 monocytes. imrpress.com The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the extracellular signal-regulated kinase (ERK) and p38 MAPK-dependent pathways. imrpress.com
In addition to suppressing pro-inflammatory cytokines, bovine this compound has been found to upregulate the production of anti-inflammatory cytokines such as interleukin-10 (IL-10), interleukin-11 (IL-11), and interleukin-4 (IL-4). imrpress.com This dual action of inhibiting pro-inflammatory mediators while promoting anti-inflammatory ones highlights the nuanced immunomodulatory capacity of this compound. imrpress.comcdnsciencepub.com
Lactoferrin itself also modulates cytokine production. It has been reported to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-4 and IL-10. cdnsciencepub.com This immunomodulatory effect is thought to contribute to its beneficial role in inflammatory conditions. cdnsciencepub.comresearchgate.net The ability of lactoferrin to modulate cytokine responses depends on the cellular context and the nature of the inflammatory stimulus. researchgate.net
Interaction with Pathogen-Associated Molecular Patterns (PAMPs) and Toll-like Receptor (TLR) Signaling Pathways
This compound and lactoferrin can interact with pathogen-associated molecular patterns (PAMPs) and modulate Toll-like receptor (TLR) signaling pathways, which are critical components of the innate immune system responsible for recognizing and responding to microbial threats. researchgate.netnih.govfrontiersin.org
Lactoferrin has the ability to bind to PAMPs such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. researchgate.net This binding can neutralize the pro-inflammatory effects of these PAMPs. For instance, bovine lactoferrin has been shown to inhibit the binding of LPS to cells, thereby reducing the subsequent inflammatory response. gavinpublishers.com
Human lactoferrin (hLF) has been shown to activate NF-κB, a key transcription factor in the inflammatory response, through the Toll-like receptor 4 (TLR4) pathway. nih.gov TLR4 is the primary receptor for LPS. frontiersin.org Interestingly, while hLF can activate TLR4, it can also interfere with LPS-stimulated TLR4 signaling. nih.gov The carbohydrate chains of hLF are responsible for TLR4 activation. nih.gov This interaction with TLR4 involves both MyD88-dependent and MyD88-independent signaling pathways. nih.gov The activation of TLR4 by hLF is dependent on TRAF6, an essential adaptor protein in TLR signaling. nih.gov
The interaction of lactoferrin with TLRs is not limited to TLR4. It has been suggested that lactoferrin can also interact with TLR2 and TLR9, further highlighting its broad immunomodulatory capabilities. researchgate.net By modulating TLR signaling, lactoferrin can influence the cellular response to a wide range of pathogens and inflammatory stimuli. frontiersin.orgfrontiersin.orgmdpi.com
Regulation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
This compound and lactoferrin play a significant role in regulating the generation of reactive oxygen species (ROS) and mitigating oxidative stress, a condition that arises from an imbalance between ROS production and the body's antioxidant defenses. nih.govresearchgate.net Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.gov
Lactoferrin has been shown to directly reduce intracellular levels of ROS. nih.gov Pre-treatment with lactoferrin can significantly decrease ROS production in cells exposed to oxidative insults like hydrogen peroxide. nih.gov This protective effect helps to maintain cellular viability and function under conditions of oxidative stress. nih.gov The antioxidant properties of lactoferrin are partly attributed to its ability to chelate iron. researchgate.net By binding to free iron, lactoferrin prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. nih.govresearchgate.net
This compound-B has been found to induce ROS-dependent apoptosis in human leukemic cells. nih.gov A smaller variant of this compound-B was also shown to activate apoptosis by inducing ROS and upregulating caspases 3 and 9 in a human ovarian cancer cell line. nih.gov This suggests that in certain contexts, this compound can promote cell death through the generation of ROS.
Furthermore, lactoferrin has been shown to protect against mitochondrial dysfunction induced by agents like LPS. nih.gov It can abolish the LPS-induced increase in mitochondrial ROS generation and the accumulation of oxidative damage to mitochondrial DNA. nih.gov This protection at the mitochondrial level is a key mechanism by which lactoferrin mitigates oxidative insult. nih.gov The regulation of ROS production by lactoferrin is cell-type specific and can influence both pro-apoptotic and pro-survival signaling pathways depending on the cellular environment. mdpi.com
Interactive Data Tables
Table 1: Effects of this compound on Angiogenesis
| Compound | Target | Effect | Cell/Animal Model |
|---|---|---|---|
| Bovine this compound (LfcinB) | bFGF, VEGF165 | Inhibition of induced angiogenesis | C57BL/6 mice (Matrigel plug) |
| Bovine this compound (LfcinB) | Endothelial Cells | Inhibition of proliferation and migration | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Bovine Lactoferrin (bLF) | NF-κB pathway (TRAF6) | Suppression of tumor angiogenesis | Tumor Endothelial Cells (TECs) |
Table 2: Anti-Metastatic and Pro-Survival Pathway Modulation by this compound
| Compound | Pathway/Process | Effect | Cell Line |
|---|---|---|---|
| Bovine Lactoferrin | Epithelial-to-Mesenchymal Transition (EMT) | Reversion to Mesenchymal-to-Epithelial Transition (MET) | Oral squamous cell carcinoma, Glioblastoma |
| Lactoferrin | Integrin α3 subunit | Reduced expression, inhibited migration/invasion | Prostate cancer cells |
| Bovine Lactoferrin | Akt signaling (Thr308, Ser473) | Dephosphorylation, induction of apoptosis | Stomach cancer cells (SGC-7901) |
| Lactoferrin | Akt signaling (via miR-214) | Inhibition of signaling | Nasopharyngeal carcinoma cells |
Table 3: Immunomodulatory and Antioxidant Activities of this compound
| Compound | Mechanism | Effect | Cell/Animal Model |
|---|---|---|---|
| Bovine this compound | Pro-inflammatory cytokines (TNF-α, IL-6) | Downregulation of production | Mouse and human macrophages, THP-1 monocytes |
| Bovine this compound | Anti-inflammatory cytokines (IL-10, IL-11, IL-4) | Upregulation of production | Not specified |
| Human Lactoferrin (hLF) | Toll-like Receptor 4 (TLR4) signaling | Activation of NF-κB | Human monocytic leukemia cell line (THP-1), Mouse embryonic fibroblasts (MEFs) |
| Lactoferrin | Reactive Oxygen Species (ROS) | Reduction of intracellular levels | Human mesenchymal stem cells |
| This compound-B | Reactive Oxygen Species (ROS) | Induction of ROS-dependent apoptosis | Human leukemic cells, Human ovarian cancer cells |
Influence on Immune Cell Differentiation, Maturation, Activation, and Function (e.g., Antigen-Presenting Cells, T-helper Cell Polarization)
This compound, a key bioactive peptide derived from the N-terminal region of lactoferrin, demonstrates significant immunomodulatory capabilities, particularly through its interaction with antigen-presenting cells (APCs) such as macrophages. While the broader immunomodulatory activities of the parent lactoferrin molecule—including its influence on dendritic cells (DCs) and T-helper (Th) cell polarization—are extensively documented, research on this compound highlights its direct role in activating macrophage effector functions. plos.orgresearchgate.netsemanticscholar.org
Studies have shown that peptides derived from this compound can potently enhance the antimicrobial functions of macrophages. This activation is crucial for the clearance of intracellular pathogens. For instance, this compound-based peptides have been found to strongly inhibit the growth of Mycobacterium avium within macrophages, its natural host cell. This effect is linked to the capacity of these peptides to stimulate key cellular degradation pathways. Specifically, the D-enantiomer of a short this compound peptide (D-LFcin17–30) was shown to enhance the intramacrophagic killing of M. avium by increasing the formation of lysosomes and autophagosomes. This highlights this compound's role in modulating macrophage autophagy, a critical process for eliminating intracellular microbes.
Further research into a novel recombinant peptide derived from bovine this compound, named LF-MQL, has substantiated these findings. In-vitro assessments revealed that LF-MQL significantly enhanced the phagocytic activity of mouse peritoneal macrophages. plos.org This enhancement of a primary macrophage function underscores its role in boosting the body's first line of defense against foreign invaders. plos.org The activation was also associated with an increase in the expression of IL-1β mRNA, a key pro-inflammatory cytokine involved in the immune response, without significantly affecting IL-6 mRNA levels. plos.org These findings indicate that this compound and its derivatives can directly stimulate macrophage activation and enhance their functional capacities. plos.orgdovepress.com
Interactive Table: Effects of this compound-Derived Peptides on Macrophage Function
| This compound Derivative | Target Cell | Observed Effect | Mechanism/Associated Marker |
|---|---|---|---|
| D-LFcin17–30 | Macrophages (infected with M. avium) | - Strongly inhibits intracellular mycobacterial growth
| - Activation of lysosomal pathways
|
| LF-MQL (recombinant peptide) | Mouse Peritoneal Macrophages | - Enhanced phagocytic activity (pinocytosis) | - Increased IL-1β mRNA expression |
The influence of the parent lactoferrin molecule on the broader spectrum of APCs and T-cell polarization is well-established. Bovine lactoferrin can skew the differentiation of human monocytes towards dendritic cells with a tolerogenic or impaired maturation phenotype, characterized by reduced expression of co-stimulatory molecules and a weakened ability to activate T-cell proliferation. plos.orgresearchgate.net This can lead to T-lymphocytes with a functionally unresponsive state. plos.org Conversely, in other contexts, lactoferrin can promote a shift towards a T-helper 1 (Th1) response, which is critical for cell-mediated immunity. respiratory-therapy.comnih.gov This is evidenced by increased levels of IFN-γ and TNF-α. nih.gov While these effects are attributed to the full lactoferrin protein, the potent activity of its this compound domain in activating macrophages suggests it is a critical component of these immunomodulatory functions.
Inhibition of Mast Cell-Derived Proteases (e.g., Tryptase)
The inhibition of proteases released from activated mast cells is a significant anti-inflammatory mechanism. Mast cell tryptase, a serine protease released upon degranulation, is implicated in the pathophysiology of allergic inflammation. atsjournals.orgatsjournals.org The parent molecule, lactoferrin, is recognized as a potent and selective inhibitor of tryptase. respiratory-therapy.comatsjournals.orgatsjournals.orgnih.gov
The mechanism of inhibition is indirect and relies on the unique structural properties of both tryptase and lactoferrin. atsjournals.orgnih.gov Enzymatically active tryptase exists as a tetramer, a quaternary structure that is stabilized by its association with heparin. atsjournals.orgatsjournals.org Lactoferrin possesses specific heparin-binding domains and acts as a heparin antagonist. atsjournals.orgatsjournals.org By binding tightly to the heparin that stabilizes the tryptase tetramer, lactoferrin disrupts this crucial interaction. atsjournals.org This leads to the dissociation of the active tryptase tetramer into inactive monomers, thereby abolishing its enzymatic activity. atsjournals.orgatsjournals.org The inhibition constant (Ki') for this interaction has been reported to be approximately 24 nM, indicating a high-potency inhibition. atsjournals.orgatsjournals.orgnih.gov
Interactive Table: Research Findings on Lactoferrin's Inhibition of Mast Cell Proteases
| Protease | Source | Inhibitor | Mechanism of Action | Effect |
|---|---|---|---|---|
| Tryptase | Human Mast Cells | Lactoferrin | Binds to heparin, causing the dissociation of the active tryptase tetramer into inactive monomers. atsjournals.orgatsjournals.org | Potent and selective inhibition (Ki' ≈ 24 nM). atsjournals.orgatsjournals.orgnih.gov |
| Cathepsin G | Human Mast Cells | Lactoferrin | Direct inhibition. nih.gov | Activity is inhibited. nih.gov |
| Chymase | Human Mast Cells | Lactoferrin | Does not directly inhibit the cleavage of synthetic substrates. nih.gov | Diminishes the ability of heparin to stabilize the enzyme. nih.gov |
In addition to tryptase, lactoferrin has been shown to directly inhibit the activity of another mast cell serine protease, cathepsin G. nih.gov However, it does not directly inhibit chymase activity but can reduce the ability of heparin to stabilize it. nih.gov This ability of lactoferrin to modulate the activity of mast cell proteases suggests it may play a physiological role in downregulating allergic inflammation. nih.gov While this inhibitory action is well-characterized for the full lactoferrin protein, the specific contribution of the this compound peptide domain to this particular function is not explicitly detailed in the reviewed scientific literature.
Pre Clinical and in Vitro Research Applications
Research into Antimicrobial Applications
Lactoferricin exhibits a broad spectrum of antimicrobial activity, which has been a primary focus of scientific investigation. researchgate.netnih.gov It is recognized for its strong action against bacteria, fungi, and parasites. mdpi.commdpi.com The antimicrobial efficacy of this compound is often reported to be more potent than that of its parent protein, lactoferrin. mdpi.comnih.gov
Broad-Spectrum Efficacy against Diverse Bacterial Pathogens (Gram-Positive and Gram-Negative)
This compound has demonstrated significant efficacy against a wide array of both Gram-positive and Gram-negative bacteria. nih.govexplorationpub.com Its mechanism of action often involves direct interaction with the bacterial cell membrane. explorationpub.com In Gram-negative bacteria, this compound targets lipopolysaccharides (LPS), while in Gram-positive bacteria, it interacts with lipoteichoic and teichoic acids, leading to membrane destabilization and a bactericidal effect. explorationpub.com
Bovine this compound (bLfcin) is particularly noted for its bactericidal activity. mdpi.com Studies have shown its effectiveness against various pathogens, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govoup.com For instance, research on a 14-amino-acid residue of this compound, Lfcin (17–30), confirmed its ability to inhibit multi-drug-resistant (MDR) enteroaggregative Escherichia coli (EAEC) in vitro, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 32 μM. frontiersin.org The antibacterial action of Lfcin (17–30) was attributed to the permeation of both the inner and outer membranes of the bacteria. frontiersin.org
In contrast, human this compound (hLfcin) has been observed to exert a more bacteriostatic activity. mdpi.com A derivative of human this compound, hLf(1-11), was found to be active against several Gram-positive bacteria, including Staphylococcus spp. (with MIC values from 1.6 to 6.3 µg/mL), and Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella spp. (with MIC values from 6.3 to 12.5 µg/mL). mdpi.com
The table below summarizes the minimum inhibitory concentrations (MIC) of bovine this compound against various bacterial species.
| Bacterial Species | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 1.6 - 6.3 mdpi.com |
| Streptococcus mitis | Gram-Positive | 1.6 - 6.3 mdpi.com |
| Acinetobacter baumannii | Gram-Negative | 6.3 - 12.5 mdpi.com |
| Pseudomonas spp. | Gram-Negative | 6.3 - 12.5 mdpi.com |
| Klebsiella spp. | Gram-Negative | 6.3 - 12.5 mdpi.com |
| Escherichia coli | Gram-Negative | 6.3 - 12.5 mdpi.com |
In Vitro and In Vivo (Non-Human) Antifungal Activity Studies
This compound has been investigated for its activity against various fungal pathogens, particularly Candida species. mdpi.com In vitro studies have demonstrated its ability to inhibit the growth of these yeasts. For example, bovine this compound has shown activity against Candida spp., although at higher concentrations (MIC > 12.5 µg/mL). mdpi.com
The human lactoferrin-derived peptide hLf(1-11) has also been shown to be active against Candida species. mdpi.com Following promising in vitro results, its in vivo efficacy was tested in neutropenic mice infected with fluconazole-resistant C. albicans. The study observed a reduction in the clinical signs of infection, suggesting the potential of this compound derivatives in managing fungal infections. mdpi.com Further research using nanocapsulated bovine lactoferrin demonstrated significant anticandidal activity both in vitro and in vivo. tandfonline.com These nanocapsules were shown to disrupt the cell wall and membrane of Candida albicans, reduce colony-forming units in the kidneys and blood of infected mice, and improve kidney tissue structure. tandfonline.com
| Fungal Species | This compound Derivative | Study Type | Key Finding |
| Candida spp. | Bovine this compound | In Vitro | MIC > 12.5 µg/mL mdpi.com |
| Fluconazole-resistant C. albicans | hLf(1-11) | In Vivo (mice) | Reduction in clinical signs of infection mdpi.com |
| Candida albicans | Nanocapsulated Bovine Lactoferrin | In Vitro & In Vivo (mice) | Disruption of cell wall/membrane; reduced CFU in kidney and blood tandfonline.com |
Investigations into Antiparasitic Activity
The antiparasitic properties of this compound and its derivatives have been explored against several human parasites. nih.govfrontiersin.orgnih.gov Research suggests that its mechanism can involve direct interaction with the parasite's surface, leading to cell lysis, or interference with the parasite's ability to bind to host cells. researchgate.net
In vitro studies have shown the efficacy of this compound derivatives against the trophozoite stage of Entamoeba histolytica. frontiersin.org Specifically, this compound B (Lfcin B) and a fragment derived from pepsin cleavage, Lfcin (17-30), demonstrated inhibitory effects on this intestinal parasite. frontiersin.org This highlights the potential of this compound-derived peptides in combating parasitic infections. frontiersin.orgnih.gov
| Parasite | This compound Derivative | Study Type | Key Finding |
| Entamoeba histolytica (trophozoite stage) | This compound B (Lfcin B) | In Vitro | Inhibition of the parasite frontiersin.org |
| Entamoeba histolytica (trophozoite stage) | Lfcin (17-30) | In Vitro | Inhibition of the parasite frontiersin.org |
Evaluation of Synergistic Effects with Conventional Antimicrobial Agents
A significant area of research has been the evaluation of this compound's ability to work synergistically with conventional antimicrobial drugs, potentially enhancing their efficacy and combating drug resistance. mdpi.comexplorationpub.com
Studies have demonstrated synergy between bovine this compound (B-LFcin) and antibiotics such as ciprofloxacin (B1669076) and ceftazidime (B193861) against most tested isolates of P. aeruginosa, including multidrug-resistant strains. oup.com In an in vivo model of corneal infection in mice, the combination of B-LFcin and ciprofloxacin led to a significant reduction in bacterial growth compared to the control. mdpi.com This suggests that B-LFcin could serve as an effective adjunct therapy. oup.com
Similarly, human this compound derivatives have shown synergistic potential. The peptide hLf(1-11), when combined with antifungal agents like fluconazole (B54011), itraconazole, ketoconazole, or clotrimazole, reduced the minimum inhibitory concentrations of these drugs against Candida species. mdpi.com It also acted synergistically with fluconazole against both fluconazole-sensitive and resistant strains of C. albicans. mdpi.com More recent studies have confirmed a synergistic effect between hLF1-11 and caspofungin against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata, even in strains resistant to caspofungin. asm.org This combination was effective against both planktonic cells and biofilms. asm.org
| This compound Derivative | Conventional Agent | Pathogen | Key Synergistic Effect |
| Bovine this compound (B-LFcin) | Ciprofloxacin, Ceftazidime | Pseudomonas aeruginosa | Enhanced antibiotic activity, including against MDR strains mdpi.comoup.com |
| hLf(1-11) | Fluconazole, Itraconazole | Candida species | Reduced MIC of antifungal agents mdpi.com |
| hLF1-11 | Caspofungin | Candida species (including resistant strains) | Restored sensitivity to caspofungin in resistant strains, effective against biofilms asm.org |
| Bovine this compound | Metronidazole | Entamoeba histolytica | Time- and dose-dependent synergistic effect mdpi.comfrontiersin.org |
Research into Antiviral Applications
This compound and its parent molecule, lactoferrin, have been shown to possess antiviral properties against a range of viruses, particularly those that are enveloped. nih.govnih.gov The primary mechanism of action is believed to occur at the early stage of infection by preventing the virus from entering the host cell. nih.gov This is often achieved by binding to heparan sulfate (B86663) proteoglycans on the cell surface, which serve as receptors for many viruses, or by binding directly to the viral particles. nih.govnih.gov
Activity against Enveloped Viruses (e.g., HIV, Herpesviruses, Coronaviruses) in Cell Culture Models
In vitro research has documented the activity of this compound and lactoferrin against several enveloped viruses. The N-terminal peptide, this compound, has been found to be sufficient to prevent infection by viruses such as adenovirus, herpes simplex virus (HSV), and cytomegalovirus (CMV). nih.gov Bovine lactoferrin has often been reported to exhibit higher antiviral activity than its human counterpart. nih.gov
Studies focusing on coronaviruses have shown that bovine lactoferrin (BLF) exhibits potent antiviral activity against common human coronaviruses (HCoV-229E, HCoV-NL63, HCoV-OC43) and SARS-CoV-2 in cell culture models. nih.gov The 50% effective concentration (EC₅₀) values for BLF against common coronaviruses ranged from 11.2 to 37.9 µg/ml. nih.gov Mechanistic studies revealed that BLF blocks viral attachment by binding to heparan sulfate proteoglycans (HSPGs) on the host cell. nih.gov In vitro assays demonstrated that bovine lactoferrin exerts its antiviral activity against SARS-CoV-2 by directly attaching to the virus particles or by obscuring their receptors on host cells like Vero E6 and Caco-2. frontiersin.org
Research has also pointed to the antiviral effects of lactoferrin against Human Immunodeficiency Virus (HIV) and herpes simplex virus. life-science-alliance.org The activity is generally independent of the iron saturation of the molecule and is attributed to its ability to block viral entry. nih.gov
| Virus Family | Specific Virus | Lactoferrin/Lactoferricin Type | Key In Vitro Finding |
| Coronaviridae | HCoV-229E, HCoV-NL63, HCoV-OC43 | Bovine Lactoferrin (BLF) | Potent antiviral activity with EC₅₀ values from 11.2 to 37.9 µg/ml nih.gov |
| Coronaviridae | SARS-CoV-2 | Bovine Lactoferrin (BLF) | Blocks viral attachment by binding to host cell HSPGs nih.govfrontiersin.org |
| Herpesviridae | Herpes Simplex Virus (HSV), Cytomegalovirus (CMV) | This compound | Sufficient to prevent viral infection nih.gov |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Lactoferrin | Exhibits antiviral effects by blocking viral entry nih.govlife-science-alliance.org |
Activity against Non-Enveloped Viruses (e.g., Human Papillomaviruses) in Cellular Systems
This compound has demonstrated inhibitory effects against non-enveloped viruses, such as Human Papillomavirus (HPV), in various cell-based studies. Research has shown that both human and bovine lactoferrin, the parent protein of this compound, are potent inhibitors of HPV-5 and HPV-16 pseudovirus (PsV) infections. mnstate.edu Peptides derived from this compound have been analyzed for their anti-HPV activity, revealing that their effectiveness can depend on size, charge, and structure. mnstate.edudiva-portal.org
A study investigating four different this compound derivatives found that a 15-amino-acid peptide from bovine this compound (bLfcin 17-31) was the most potent inhibitor of both HPV-5 and HPV-16 PsV infection. mnstate.edudiva-portal.orgresearchgate.net Other derivatives also showed activity; human this compound (hLfcin 1–49) displayed some antiviral effects against HPV PsV, while another bovine derivative (bLfcin 17–42) was found to inhibit only HPV-5 PsV infection in one of the cell lines tested. mnstate.edudiva-portal.org The mechanism of action appears to involve the early stages of viral infection, with studies indicating that this compound can inhibit the binding and internalization of HPV particles into epithelial cells. mnstate.edumdpi.comnih.govresearchgate.net For instance, bLfcin 17-42 and hLfcin 1–49 were shown to have an antiviral effect during the initial attachment of HPV-16. mnstate.edudiva-portal.org
The research was conducted using various cell lines, including HaCaT (human keratinocytes) and C33A (cervical cancer cells), to assess the inhibitory effects of these peptides on HPV pseudovirus infection. mnstate.edu The findings from these cellular systems highlight the potential of this compound derivatives as antiviral agents against non-enveloped viruses like HPV. mnstate.edudiva-portal.orgresearchgate.net
Table 1: Inhibitory Activity of this compound Derivatives against Human Papillomavirus (HPV) in Cellular Systems
In Vitro and Plant-Based In Vivo Studies for Plant Virus Inhibition
The antiviral properties of lactoferrin and its derivatives have also been explored in the context of plant pathology. Studies have evaluated the effectiveness of lactoferrin against plant viruses such as Potato virus X (PVX) and Potato virus Y (PVY) both in laboratory settings and in live plants. researchgate.netscialert.netmdpi.com
In one study, various concentrations of lactoferrin were tested against PVX both in tissue culture (in vitro) and in greenhouse-grown potato plants (in vivo). researchgate.netscialert.net The results, confirmed by ELISA, showed that a concentration of 1000 mg/L was highly effective at inhibiting PVX, whether applied through the culture medium or by spraying the plants. researchgate.netscialert.net This suggests that lactoferrin can be a successful agent for controlling viral infections in plants, offering a potential method for producing healthier plantlets on a large scale. researchgate.netscialert.net
Further research on PVY in open-field experiments demonstrated that methylated lactoferrin (MLF) was particularly effective, achieving complete inhibition of viral propagation at a concentration of 500 µg/mL. mdpi.com Modified forms of milk proteins, including MLF, generally showed higher inhibitory action against PVY replication compared to their native forms. mdpi.com The proposed mechanism involves the protein hindering viral replication within plant cells through electrostatic and hydrophobic interactions with the viral RNA. mdpi.com
Table 2: Research on Lactoferrin for Plant Virus Inhibition
Research into Anticancer Applications in Cell Line and Non-Human Animal Models
This compound has been the subject of extensive research for its potential anticancer properties, with studies focusing on its effects on cancer cells in vitro and its efficacy in animal tumor models.
Cytotoxicity Evaluation in Diverse Cancer Cell Lines
Bovine this compound (LfcinB) and its derived peptides have been shown to be cytotoxic to a wide range of human cancer cells while having minimal effect on non-cancerous cells. nih.govuminho.pt Research indicates that LfcinB can induce apoptosis (programmed cell death) in various human leukemia and carcinoma cell lines. nih.gov This selective cytotoxicity is a significant area of investigation. nih.govuminho.pt
Studies have demonstrated the cytotoxic activity of this compound and its derivatives against numerous cancer cell lines, including:
Leukemia: Jurkat T leukemia and CCRF-CEM T-leukemia cells. nih.govmdpi.com
Carcinoma: Oral squamous cell carcinoma (HSC2, CAL27, SCC15), colon carcinoma (HT-29), and breast cancer (MDA-MB-231, MCF-7) cell lines. nih.govnih.govfrontiersin.orgnih.gov
Melanoma: A375 and MUG Mel1 cell lines. oncotarget.comuq.edu.au
Fibrosarcoma: Meth A fibrosarcoma cells. nih.gov
The mechanism of cell death can vary; in some leukemia and gastric cancer cells, it involves caspase-dependent apoptosis, while in others like fibrosarcoma, a cytolytic mechanism involving cell membrane disruption has been proposed. nih.gov For example, in Jurkat T leukemia cells, LfcinB treatment led to the production of reactive oxygen species and the activation of caspases-2, -9, and -3, triggering the mitochondrial pathway of apoptosis. nih.gov A derivative of human this compound, R-DIM-P-LF11-334, showed high cytotoxicity against melanoma cell lines with an LC50 value of about 10 μM, while having little effect on normal human dermal fibroblasts. oncotarget.comuq.edu.au
Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines
Efficacy Assessment in Murine and Other Non-Human Tumor Models
The anticancer potential of this compound has also been evaluated in non-human animal models, primarily using mice. These studies have investigated its ability to inhibit tumor growth and metastasis.
In one study, the subcutaneous administration of bovine this compound (Lfcin-B) significantly inhibited liver and lung metastasis of L5178Y-ML25 lymphoma cells and lung metastasis of B16-BL6 melanoma cells in mice. nih.gov Lfcin-B also demonstrated an ability to inhibit tumor-induced angiogenesis in the short term. nih.gov In a spontaneous metastasis model with B16-BL6 melanoma, multiple administrations of Lfcin-B significantly inhibited lung metastasis. nih.gov
Another study using a human melanoma xenograft model in mice showed that treatment with the human this compound-derived peptide R-DIM-P-LF11-334 induced strong tumor regression, with an average tumor area reduction of 85% compared to control mice. oncotarget.comuq.edu.au Similarly, intratumoral injection of LfcinB into solid Meth A fibrosarcoma tumors in mice resulted in a significant reduction in tumor size, accompanied by extensive hemorrhagic necrosis within the tumor. nih.gov In an esophageal tumor xenograft model, the combination of lactoferrin and linolenic acid significantly suppressed tumor growth in nude mice. acs.org
These findings in murine and other non-human models suggest that this compound and its derivatives can exert significant antitumor effects in vivo, targeting both primary tumor growth and the metastatic process. oncotarget.comuq.edu.aunih.govnih.govnih.gov
Table 4: Efficacy of this compound in Non-Human Tumor Models
Research into Immunomodulatory and Anti-Inflammatory Applications in Non-Human Models
This compound and its parent protein are known to possess immunomodulatory and anti-inflammatory properties, which have been investigated in various animal models. mdpi.comimrpress.com
Modulation of Allergic and Inflammatory Responses in Animal Models (e.g., Asthma)
Research using animal models has demonstrated that lactoferrin can modulate allergic and inflammatory responses. In a mouse model of ovalbumin (OVA)-induced allergic asthma, oral administration of lactoferrin was shown to ameliorate airway hyperresponsiveness and lung inflammation. mdpi.com The treatment led to a reduction in Th2 cytokines such as IL-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid, suggesting a modulation of the Th2-mediated immune response that drives allergic asthma. mdpi.com
In another study using a murine model of allergen-induced pleurisy, bovine lactoferrin significantly reduced the concentration of IL-5 in the pleural fluid, which is a key cytokine in allergic inflammation. nih.gov Furthermore, lactoferrin has been shown to inhibit eosinophil migration during allergic rhinitis and asthma in animal models. frontiersin.org
The anti-inflammatory effects of this compound peptides have also been studied at the cellular level in macrophages. Bovine this compound was found to downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6 in both human and mouse macrophages stimulated with lipopolysaccharide (LPS). imrpress.com This suggests that this compound can target key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. imrpress.com These findings from animal and cellular models indicate that lactoferrin and this compound have the potential to suppress excessive inflammatory and allergic responses. mdpi.comnih.govfrontiersin.org
Table 5: Immunomodulatory and Anti-Inflammatory Effects in Non-Human Models
Investigations into Analgesic Effects in Preclinical Pain Models
This compound, a peptide derived from the N-terminus of lactoferrin, has been the subject of numerous preclinical investigations to evaluate its potential analgesic properties. These studies utilize various animal models that mimic human pain conditions, including neuropathic and inflammatory pain. The research highlights the anti-nociceptive and anti-inflammatory capabilities of lactoferrin and its derivatives. nih.gov
Bovine lactoferrin (bLf) has demonstrated significant analgesic effects in several experimental models of neuropathic pain. nih.gov These models are designed to replicate the chronic pain that results from nerve damage. Key models where the effects of lactoferrin have been studied include:
Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the sciatic nerve. Studies have shown that bLf can produce thermal anti-hyperalgesia (reduced sensitivity to heat) and both mechanical and thermal anti-hyperalgesia, as well as tactile anti-allodynia (reduced pain from a normally non-painful touch). nih.gov
Mental Nerve Transection (MNT): This involves the ligation and resection of the mental nerve, a branch of the trigeminal nerve. researchgate.net In this model, bLf has been observed to induce tactile anti-allodynia and mechanical anti-hyperalgesia. nih.gov
Herniation Model: In this model, which mimics nerve root compression, bLf administration resulted in anti-allodynic effects. nih.gov
Oxaliplatin-Induced Neuropathy: Oxaliplatin, a chemotherapy drug, can cause significant peripheral neuropathy. researchgate.net In a mouse model of oxaliplatin-induced neurotoxicity, both recombinant human lactoferrin (rhLf) and a long-acting version (rhLf-Fc) significantly reduced hypersensitivity to mechanical stimulation. researchgate.net Continuous infusion of rhLf showed an even more pronounced effect. researchgate.net
The mechanisms underlying these analgesic effects are believed to be multifactorial. One proposed pathway involves the activation of the nitric oxide (NO)–cyclic guanine (B1146940) monophosphate (cGMP)–ATP-sensitive K+ channel signaling pathway. nih.govresearchgate.net The production of NO leads to an increase in cGMP, which in turn activates protein kinase G (PKG). This ultimately results in the opening of ATP-sensitive potassium channels, leading to neuronal hyperpolarization and pain relief. nih.govresearchgate.net Additionally, lactoferrin is thought to potentiate the effects of the endogenous opioid system. researchgate.netgoogle.comphysiology.org It has also been shown to modulate inflammatory pathways, such as the TRAF6–NFκB signaling pathway, by preventing the activation of key inflammatory molecules. nih.gov In models of adjuvant-induced arthritis, orally administered bLf was found to suppress inflammation and pain, an effect that was reversed by the opioid antagonist naloxone, suggesting an opioid-mediated mechanism. jst.go.jp
Table 1: Analgesic Effects of Lactoferrin in Preclinical Neuropathic Pain Models
| Pain Model | Lactoferrin Type | Key Findings | Reference(s) |
|---|---|---|---|
| Chronic Constriction Injury (CCI) | Bovine (bLf) | Thermal anti-hyperalgesia; Mechanical anti-hyperalgesia; Tactile anti-allodynia | nih.gov |
| Mental Nerve Transection (MNT) | Bovine (bLf) | Tactile anti-allodynia; Mechanical anti-hyperalgesia | nih.gov |
| Herniation | Bovine (bLf) | Anti-allodynia | nih.gov |
| Oxaliplatin-Induced Neuropathy | Recombinant Human (rhLf, rhLf-Fc) | Reduced mechanical allodynia | researchgate.net |
| Adjuvant-Induced Arthritis | Bovine (bLf) | Dose-dependent analgesia (reversed by naloxone); Suppressed TNF-α production; Increased IL-10 production | jst.go.jp |
Studies in Ocular Disorders using Cell-Based Models (e.g., Keratoconus)
The potential therapeutic application of lactoferrin in ocular disorders has been explored, particularly in the context of keratoconus (KC), a progressive disease characterized by thinning and bulging of the cornea. mdpi.com Research indicates a significant link between reduced lactoferrin levels in tears and the pathophysiology of KC. mdpi.comarvojournals.orgtandfonline.com
Studies have found that tear and serum concentrations of lactoferrin are significantly lower in patients with keratoconus compared to healthy individuals. mdpi.commdpi.com This deficiency is believed to contribute to the disease's progression by fostering a chronic immune-inflammatory state on the ocular surface. mdpi.comresearchgate.net One of the hallmarks of advanced KC is the appearance of a Fleischer's ring, which consists of iron deposits in the corneal epithelium. mdpi.comnih.gov The reduced presence of the iron-binding protein lactoferrin may contribute to this iron accumulation. mdpi.comnih.gov
Cell-based in vitro models have been instrumental in elucidating the molecular mechanisms through which lactoferrin may exert a protective effect. A key area of investigation has been its interaction with Toll-like Receptor 2 (TLR2), which is often overexpressed in keratoconus. mdpi.comresearchgate.net In one study using human embryonic kidney (HEK) cell cultures engineered to express human TLR2 (HEK-BlueTMhTLR2), treatment with human lactoferrin demonstrated significant immunomodulatory effects. The key findings from this cell-based model were:
A reduction in the expression of TLR2 in stimulated cell cultures. mdpi.comresearchgate.net
A decrease in the levels of secreted embryonic alkaline phosphatase (SEAP), a reporter protein for TLR2 activation. mdpi.comresearchgate.net
A significant reduction in the secretion of Interleukin-8 (IL-8), a pro-inflammatory cytokine, in the cell supernatants following lactoferrin treatment. mdpi.comresearchgate.net
These findings suggest that lactoferrin can modulate the inflammatory response mediated by TLR2, pointing to its potential as a therapeutic agent to mitigate the chronic inflammation associated with keratoconus. mdpi.comresearchgate.net Furthermore, lactoferrin's ability to chelate iron suggests it could help prevent ferroptosis-related cell death, a form of programmed cell death dependent on iron, which may also play a role in the corneal degradation seen in KC. nih.gov Other research has also pointed to alterations in various proteins, including lactoferrin and transforming growth factor-beta-induced protein (TGFBIp), in the corneas of patients with keratoconus, further highlighting the role of protein dysregulation in the disease. dovepress.com
Table 2: Effects of Lactoferrin in a Cell-Based Model of Keratoconus-Related Inflammation
| Cell Model | Treatment | Parameter Measured | Outcome | Reference(s) |
|---|---|---|---|---|
| HEK-BlueTMhTLR2 | Human Lactoferrin (2 mg/mL) | TLR2 Expression | Decreased | mdpi.comresearchgate.net |
| HEK-BlueTMhTLR2 | Human Lactoferrin (2 mg/mL) | Secreted Embryonic Alkaline Phosphatase (SEAP) | Reduced | mdpi.comresearchgate.net |
| HEK-BlueTMhTLR2 | Human Lactoferrin (2 mg/mL) | Interleukin-8 (IL-8) Secretion | Reduced | mdpi.comresearchgate.net |
Advanced Research Methodologies and Techniques
Spectroscopic and Calorimetric Approaches for Ligand-Membrane and Protein Interactions
Spectroscopic and calorimetric methods are pivotal in characterizing the binding events and structural changes that lactoferricin undergoes upon interacting with model membranes and other biological targets.
Fluorescence spectroscopy is a highly sensitive technique used to probe the interactions between this compound and lipid membranes. This method often utilizes the intrinsic fluorescence of tryptophan residues within the peptide's sequence or extrinsic fluorescent probes.
Changes in the fluorescence emission spectrum of tryptophan, such as a blue shift (a shift to shorter wavelengths) and an increase in fluorescence intensity, are indicative of the tryptophan residue moving from a polar aqueous environment to a more nonpolar environment, such as the hydrophobic core of a lipid bilayer. frontiersin.org This provides direct evidence of peptide binding and insertion into the membrane. cdnsciencepub.com
Studies on this compound derivatives, such as LF11-215 and LF11-324, have employed tryptophan fluorescence to measure their partitioning into vesicles composed of various lipid mixtures, mimicking bacterial cytoplasmic membranes. frontiersin.org These studies have revealed that both peptides readily enter inner bacterial compartments. frontiersin.org Furthermore, fluorescence-based leakage assays, like the ANTS/DPX assay, are used to quantify the membrane-permeabilizing activity of this compound and its analogues. nih.gov These experiments measure the release of a fluorescent dye and its quencher from liposomes upon peptide-induced membrane disruption. nih.gov Research has shown that this compound's ability to permeabilize membranes is a key aspect of its antimicrobial action. nih.gov
Microcalorimetry techniques, particularly Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide comprehensive thermodynamic data on the interactions of this compound with its binding partners.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters. These include the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a complete thermodynamic profile of the binding process. nih.govmdpi.com ITC studies have been instrumental in demonstrating that this compound's interaction with model membranes is often driven by both enthalpic and entropic contributions. cabidigitallibrary.org For instance, research has shown that the interaction between lactoferrin and osteopontin (B1167477) involves multiple lactoferrin molecules binding to a single osteopontin molecule with dissociation constants in the micromolar range. researchgate.net
Differential Scanning Calorimetry (DSC) is used to study the effect of this compound on the thermotropic phase behavior of lipid membranes. nih.gov By monitoring the heat capacity of a lipid suspension as a function of temperature, DSC can detect changes in the lipid phase transition temperature (Tm) and the enthalpy of the transition. Perturbations in these parameters upon the addition of this compound indicate that the peptide interacts with and destabilizes the lipid bilayer structure. cdnsciencepub.comnih.gov
| Technique | Parameter Measured | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n), Gibbs free energy (ΔG), entropy (ΔS) |
| Differential Scanning Calorimetry (DSC) | Heat capacity vs. temperature | Alterations in lipid phase transition temperature (Tm) and enthalpy, indicating membrane perturbation |
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides like this compound. mtoz-biolabs.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides information on the proportion of α-helices, β-sheets, and random coils in the peptide's conformation. nih.gov
CD studies have been crucial in revealing that this compound can undergo significant conformational changes upon interacting with different environments. For example, in an aqueous solution, bovine this compound (LfcinB) may adopt a different conformation than when it is part of the parent lactoferrin protein. acs.org Furthermore, when interacting with membrane-mimicking environments, such as lipid vesicles or detergents, this compound often shows an increase in helical content. nih.gov The formation of nanoparticles with materials like tripolyphosphate (TPP) has also been shown to alter the secondary structure of lactoferrin, as revealed by CD spectra. researchgate.net
| Secondary Structure Element | Characteristic CD Signal (nm) |
| α-Helix | Negative bands at ~222 and ~208, positive band at ~193 |
| β-Sheet | Negative band at ~218, positive band at ~195 |
| Random Coil | Strong negative band near 200 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides like this compound in solution at atomic resolution. rcsb.org Two-dimensional (2D) ¹H NMR experiments are commonly used to obtain distance and dihedral angle restraints that are then used to calculate a family of structures consistent with the experimental data. acs.orgacs.org
The solution structure of bovine this compound (LfcinB), a 25-residue peptide, was determined using 2D ¹H NMR spectroscopy. acs.orgrcsb.org This revealed a distorted antiparallel β-sheet structure, which is notably different from the α-helical conformation of the corresponding region in the crystal structure of the parent protein, bovine lactoferrin. acs.orgrcsb.orgacs.org This conformational flexibility is thought to be relevant to its antimicrobial activity. The NMR structure of LfcinB also highlighted an extended hydrophobic surface surrounded by positively charged residues, giving the peptide its amphipathic character, which is crucial for membrane interaction. acs.orgrcsb.orgacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
In Silico Modeling and Computational Simulations
Computational approaches, including molecular docking and dynamics simulations, complement experimental techniques by providing detailed insights into the molecular interactions of this compound at an atomic level.
Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are employed to investigate its binding to various molecular targets, including bacterial membrane components and viral proteins. mdpi.comtorvergata.it For instance, molecular docking has been used to study the interaction between lactoferrin and its derivatives with proteins from viruses like SARS-CoV-2. mdpi.comtandfonline.com These simulations can help identify key residues involved in the interaction and predict the binding affinity. nih.gov Docking analyses have highlighted that the this compound region within the parent lactoferrin protein is a primary site for interactions with apoptotic proteins. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the interactions between this compound and its targets over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes in the peptide and the target molecule, as well as the surrounding solvent. rochester.edu All-atom and coarse-grained MD simulations have been used to characterize the interaction of this compound with model bacterial and mammalian membranes. rochester.edu These simulations have revealed details about the depth of peptide penetration into the membrane, the orientation of its side chains, and its effect on membrane structure. rochester.edu MD simulations have also been used to study the stability of complexes formed between lactoferrin-derived peptides and viral proteases. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Genetic and Molecular Biology Techniques
Understanding the expression and regulation of the lactoferrin gene (LTF) is fundamental, as lactoferrin is the precursor protein from which this compound is derived. Research in this area utilizes a range of genetic and molecular biology techniques to investigate how the synthesis of lactoferrin is controlled at the genetic level.
The expression of the LTF gene is known to be influenced by numerous factors and is regulated through various signaling pathways, including those involving steroid hormones and growth factors. frontiersin.orgcdnsciencepub.comnih.gov Studies comparing the LTF gene promoters across different species like humans, mice, and cattle have identified both conserved and species-specific regulatory elements. cdnsciencepub.comcdnsciencepub.com For example, a non-canonical TATA box is a common feature, but the presence of steroid hormone response elements varies, suggesting differential regulation among species. cdnsciencepub.combibliotekanauki.pl
Techniques such as real-time quantitative polymerase chain reaction (RT-qPCR) are extensively used to quantify the expression levels of LTF mRNA in different tissues and cell types, and under various physiological and pathological conditions. nih.govmdpi.comaip.org For instance, RT-qPCR has been used to show that LTF gene expression increases during adipocyte differentiation and can be modulated by inflammatory factors. nih.gov Furthermore, comprehensive gene expression profiling using RNA sequencing has been employed to identify how lactoferrin treatment affects the expression of other genes, including long non-coding RNAs, to understand its broader biological effects. mdpi.commdpi.com These analyses help to uncover the complex regulatory networks that lactoferrin is involved in, such as the p53 and MAPK signaling pathways. mdpi.com
Bioinformatic analyses of gene promoter regions are also critical for identifying putative transcription factor binding sites that control LTF gene expression. frontiersin.org Such studies have been crucial in identifying transcription factors that regulate the expression of the LTF gene during the differentiation of myeloid cells and in response to stimuli like estrogen. nih.gov
Investigating the molecular interactions of lactoferrin and its derived peptide, this compound, is key to understanding their mechanisms of action. A variety of biophysical and computational techniques are employed to study these interactions.
Molecular docking is a computational method frequently used to predict and analyze the binding between lactoferrin or this compound and their protein targets. nih.govmdpi.com For example, docking studies have shown that the N-lobe of lactoferrin, which contains the this compound sequence, can interact with key proteins in the autophagy initiation complex, such as ULK1 and ATG13. nih.gov Similarly, docking has been used to model the interaction of human lactoferrin with apoptosis-related proteins like XIAP and Caspase-3, suggesting a mechanism for its pro-apoptotic effects. mdpi.com These computational predictions are often complemented by experimental techniques.
Experimentally, techniques like biolayer interferometry have been used to measure the binding kinetics and affinity of lactoferrin to other proteins, such as the ACE2 receptor. mdpi.com Studies have also characterized the interaction of lactoferrin with other milk proteins like β-lactoglobulin and caseins, which can lead to the formation of protein complexes. tandfonline.com The interaction with the intracellular calcium-binding protein calmodulin has been structurally characterized using TROSY-based NMR techniques, which revealed that lactoferrin binds to the C-terminal lobe of calmodulin in an extended conformation. plos.org
The interaction of lactoferrin and its peptides with nucleic acids is another area of active research. mdpi.com Lactoferrin is known to bind to DNA, and this property has been exploited for its purification using single-stranded DNA-agarose affinity chromatography. mdpi.comnih.gov Molecular dynamics simulations have indicated that lactoferrin-derived peptides can bind to DNA without sequence preference, primarily through electrostatic interactions between the peptide's positive charges and the DNA's phosphate (B84403) backbone. mdpi.com This interaction with nucleic acids is considered a potential mechanism for the antimicrobial activity of some host-defense peptides derived from DNA-binding proteins like lactoferrin. researchgate.net
Gene Expression and Regulation Analysis
Cell-Based Assay Systems
A cornerstone of this compound research involves evaluating its effect on cell survival, particularly its selective cytotoxicity towards cancer cells over normal cells. A variety of quantitative cell-based assays are employed for this purpose.
The most commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. explorationpub.comexplorationpub.comnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In a typical MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). brieflands.comexplorationpub.com The reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells is then quantified by measuring the absorbance at a specific wavelength. explorationpub.comspandidos-publications.com This allows for the determination of the peptide concentration that inhibits cell growth by 50% (IC50), a key measure of cytotoxic potency. explorationpub.comexplorationpub.com
Other viability assays, such as those using WST-1 or CCK-8 reagents, function on a similar principle of measuring mitochondrial dehydrogenase activity and are also utilized to quantify the cytotoxic effects of lactoferrin and its peptides. mdpi.comresearchgate.net These assays have consistently demonstrated that this compound and its parent protein can inhibit the viability of various cancer cell lines in a dose-dependent manner. brieflands.comexplorationpub.commdpi.com For example, studies have reported the cytotoxic effects of this compound peptides on breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, Caco-2), and lung adenocarcinoma (A549) cell lines, while showing minimal toxicity to non-cancerous cells like human embryonic kidney (HEK 293) cells and fibroblasts. brieflands.comexplorationpub.comexplorationpub.com
Flow cytometry is an indispensable technique for elucidating the cellular mechanisms underlying the cytotoxic effects of this compound. This technology allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population.
To analyze the effect on the cell cycle, cells treated with this compound are fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). mdpi.comaacrjournals.org The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by a flow cytometer. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.complos.org Several studies have used this method to show that lactoferrin and its peptides can induce cell cycle arrest at specific checkpoints. For example, treatment has been shown to cause G0/G1 phase arrest in head and neck cancer cells and canine mammary tumor cells, and S phase arrest in triple-negative breast cancer cells. nih.govaacrjournals.orgresearchgate.net
Flow cytometry is also a primary tool for detecting and quantifying apoptosis (programmed cell death). The most common method involves dual staining with Annexin V and PI. mdpi.comresearchgate.net Annexin V is a protein that binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. mdpi.complos.org By analyzing the fluorescence signals from both stains, flow cytometry can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells. mdpi.comresearchgate.net This technique has been used to demonstrate that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines, including oral squamous cell carcinoma and lung adenocarcinoma. mdpi.complos.org
Reporter Gene Assays for Signaling Pathway Activation
Reporter gene assays are fundamental tools for investigating the regulation of gene expression and the activation of cellular signaling pathways. thermofisher.comqiagen.com In this technique, a reporter gene—one whose product is easily measured, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT)—is placed under the control of a specific regulatory DNA sequence (a promoter or response element) from a gene of interest. thermofisher.com When a signaling pathway is activated, it typically leads to the binding of transcription factors to these response elements, driving the expression of the reporter gene. By measuring the reporter's activity (e.g., light output from luciferase), researchers can quantify the activation of the pathway. thermofisher.comqiagen.com
The application of reporter gene assays has been crucial in elucidating the molecular mechanisms of this compound and its parent molecule, Lactoferrin. These assays provide quantitative data on how these compounds modulate specific intracellular signaling cascades.
One key area of investigation has been the pro-apoptotic effects of the Lactoferrin family. For instance, studies on Delta-lactoferrin (ΔLf), a variant of lactoferrin, have utilized luciferase reporter gene assays to understand its role in inducing cell death. nih.gov Researchers linked the promoter region of the Bax gene, a critical component in the mitochondrial death pathway, to a luciferase reporter. nih.gov These experiments demonstrated that ΔLf directly activates the Bax promoter. nih.gov Further analysis through deletion and mutagenesis of the promoter identified a specific ΔLf-responsive element, confirming that the Bax gene is a direct transcriptional target of ΔLf. nih.gov
Reporter assays have also been instrumental in defining the immunomodulatory functions of these peptides. The activation of Toll-like receptor 7 (TLR7), which recognizes viral single-stranded RNA, initiates an interferon signaling cascade. mdpi.com To measure this response, researchers used THP-1 monocytes engineered with a luciferase reporter gene under the control of an IFN-sensitive response element (ISRE). mdpi.com While bovine lactoferrin alone did not trigger the reporter, it significantly enhanced the ISRE-driven luciferase expression in the presence of a TLR7 agonist, demonstrating its role in potentiating the TLR7-mediated interferon regulatory factor (IRF) response. mdpi.com
The table below summarizes key findings from reporter gene assays investigating the signaling pathways activated by Lactoferrin and its derivatives.
| Lactoferrin Derivative | Cell Line | Reporter System | Pathway Investigated | Key Finding | Reference |
| Delta-lactoferrin (ΔLf) | HEK 293, MCF7 | Luciferase Reporter | Mitochondrial Apoptosis (Bax promoter) | ΔLf directly interacts with and activates the Bax gene promoter, inducing apoptosis. | nih.gov |
| Bovine Lactoferrin | TLR7 Reporter THP-1 | ISRE-Luciferase | TLR7/Interferon Signaling | Enhances TLR7 agonist-induced activation of the IFN-sensitive response element (ISRE). | mdpi.com |
| Human Lactoferrin | HEC-1B Endometrial Cells | CAT Reporter | Estrogen Receptor Signaling | ERR1 and ER activate the human lactoferrin promoter through SFRE and ERE elements. | researchgate.net |
These studies exemplify the power of reporter gene assays to move beyond observational studies of cellular effects and pinpoint the specific transcriptional events that underlie the biological activities of this compound.
Electron Microscopy for Morphological and Ultrastructural Analysis
Electron microscopy (EM) is an indispensable technique for visualizing the effects of antimicrobial and anticancer agents at a subcellular level. krcp-ksn.org Unlike light microscopy, EM uses a beam of electrons to achieve significantly higher resolution, enabling detailed examination of cellular morphology and ultrastructure, such as cell walls, membranes, and intracellular organelles. krcp-ksn.org Transmission electron microscopy (TEM) provides two-dimensional cross-sectional views of a specimen, while scanning electron microscopy (SEM) offers three-dimensional images of surfaces. krcp-ksn.org This high-resolution imaging is critical for understanding the precise mechanisms by which this compound disrupts target cells.
EM studies have provided profound insights into the bactericidal action of this compound. When Gram-negative bacteria like Escherichia coli and Salmonella typhimurium are exposed to bovine this compound, TEM reveals immediate and dramatic damage to the outer membrane. nih.govasm.org A characteristic morphological change is the formation of electron-dense "membrane blisters," indicating significant disruption of the membrane's integrity. nih.govasm.org Further studies on E. coli using peptides derived from human this compound also showed the induction of large membrane blebs. plos.org This physical damage to the outer membrane is a key aspect of this compound's antimicrobial mechanism.
The effects of this compound on Gram-positive bacteria have also been characterized using EM. In studies with Staphylococcus aureus, TEM showed that this compound treatment induced marked modifications to the cell wall, leading to deformation and eventual cell lysis. researchgate.netresearchgate.netnih.gov Additionally, the formation of intracellular mesosomal structures, which are invaginations of the plasma membrane, was observed, suggesting widespread disruption of cellular organization. researchgate.netnih.gov
Beyond bacteria, EM has been used to visualize how this compound induces apoptosis in cancer cells. In Jurkat T-leukemia cells, colloidal gold electron microscopy, a technique where gold particles are attached to molecules to track their location, showed that bovine this compound enters the cytoplasm and directly associates with mitochondria. osti.gov Subsequent TEM analysis revealed mitochondrial swelling, a hallmark of the mitochondrial pathway of apoptosis. nih.gov Similarly, in macrophages infected with Mycobacterium avium, TEM revealed striking alterations in the macrophage ultrastructure after treatment with this compound peptides, alongside evidence of mycobacterial degradation. asm.org
The following table summarizes the key morphological and ultrastructural changes induced by this compound as observed through electron microscopy.
| Organism/Cell Type | This compound Type | EM Technique | Observed Morphological/Ultrastructural Changes | Reference |
| E. coli, S. typhimurium | Bovine this compound | TEM | Immediate development of electron-dense "membrane blisters" on the outer membrane. | nih.govasm.org |
| E. coli | Human this compound Derivatives | EM | Formation of large membrane blebs. | plos.org |
| Staphylococcus aureus | This compound | TEM | Deformation of the cell wall, cell lysis, formation of intracellular mesosomal structures. | researchgate.netresearchgate.netnih.gov |
| Jurkat T-leukemia cells | Bovine this compound | Colloidal Gold EM, TEM | Internalization into the cytoplasm, co-localization with mitochondria, mitochondrial swelling. | osti.govnih.gov |
| M. avium-infected Macrophages | This compound Peptides | TEM | Significant alterations in macrophage ultrastructure. | asm.org |
These detailed ultrastructural analyses provided by electron microscopy are crucial for building a comprehensive model of this compound's mechanisms of action, visually confirming its ability to disrupt membranes and target key organelles in both microbial pathogens and cancer cells.
Future Research Directions and Translational Perspectives
Development of Next-Generation Lactoferricin Analogs with Enhanced Efficacy and Stability
The inherent therapeutic potential of this compound has spurred significant interest in developing next-generation analogs with improved efficacy and stability. A primary strategy involves the chemical modification of the peptide structure. For instance, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to this compound, has been shown to increase its resistance to proteolytic enzymes by up to 10-fold. researchgate.net This enhanced stability can lead to a longer circulation time in the body and potentially better therapeutic outcomes. researchgate.net Researchers have explored the use of branched PEG molecules, which can create an "umbrella-like" shield around the protein, further protecting it from degradation. researchgate.net
Another approach focuses on creating synthetic and chimeric peptides. By combining elements from different antimicrobial peptides (AMPs), such as melittin (B549807) and protamine, researchers have designed novel peptides with improved activity and reduced toxicity. mdpi.com The incorporation of unnatural amino acids is also a key strategy to enhance the potency, stability, and resistance of AMPs to enzymatic degradation. frontiersin.org Structure-based design, guided by an understanding of this compound's molecular characteristics, is being used to develop therapeutic molecules. nih.gov For example, introducing a disulfide bridge to create a macrocyclic conformation can improve a peptide's stability, permeability across cell membranes, and binding affinity to its target. nih.gov
These engineered analogs aim to overcome the limitations of natural this compound, such as its susceptibility to degradation, to unlock its full therapeutic potential.
Exploration of Novel Therapeutic Targets and Signaling Pathways in Disease Pathogenesis
This compound's therapeutic effects are mediated through its interaction with various cellular targets and signaling pathways. A significant area of research is its role in modulating inflammatory responses. This compound has been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immunity and inflammation. nih.gov By suppressing the NF-κB pathway, this compound can reduce chronic inflammation, which is implicated in numerous diseases. nih.gov
In the context of cancer, this compound has been found to inhibit tumor growth by affecting the MAPK and AKT signaling pathways. mdpi.com Furthermore, it can induce apoptosis (programmed cell death) in cancer cells. kuleuven.be Research has also highlighted its ability to modulate the tumor microenvironment and enhance the immune response against cancer cells. mdpi.com
This compound's influence extends to metabolic diseases. Studies suggest it can improve insulin (B600854) sensitivity and pancreatic function, potentially by targeting the NF-κB pathway to reduce inflammation associated with diabetes. nih.gov In the realm of infectious diseases, this compound exhibits broad-spectrum antimicrobial activity. nih.gov It can disrupt microbial membranes and interfere with essential cellular processes in pathogens. nih.govkuleuven.be The peptide has also been shown to induce regulated cell death in fungi like Candida albicans by inhibiting the membrane H+-ATPase Pma1, which leads to mitochondrial dysfunction. kuleuven.be
The table below summarizes some of the key signaling pathways and therapeutic targets of this compound identified in preclinical research.
| Disease Area | Therapeutic Target/Signaling Pathway | Observed Effect |
| Inflammation | NF-κB signaling pathway | Inhibition of pro-inflammatory cytokine production. nih.gov |
| Cancer | MAPK and AKT signaling pathways | Inhibition of tumor growth. mdpi.com |
| Apoptosis pathways | Induction of programmed cell death in cancer cells. kuleuven.be | |
| Diabetes | NF-κB pathway | Improvement of insulin sensitivity and pancreatic function. nih.gov |
| Infectious Diseases | Microbial cell membranes | Disruption of membrane integrity. nih.gov |
| Fungal H+-ATPase Pma1 | Induction of mitochondrial dysfunction and cell death. kuleuven.be | |
| Organ Fibrosis | TGF-β1/smad-2 pathway, AMPK, Akt/mTOR pathway | Inhibition of inflammation, oxidative stress, and fibrosis. mdpi.comresearchgate.net |
Advanced Delivery Systems for Targeted Research Applications (excluding clinical formulations)
To enhance the efficacy and targeted delivery of this compound for research purposes, various advanced delivery systems are being explored. These systems aim to protect the peptide from degradation and deliver it to specific sites of action. nih.gov
Nanoparticle-based systems are a prominent approach. Lactoferrin itself can be formulated into nanoparticles, which can then be loaded with therapeutic agents. researchgate.netnih.gov These nanoparticles have shown the ability to target cancer cells, which often overexpress lactoferrin receptors. researchgate.netmdpi.com The surface of other types of nanoparticles can also be modified with lactoferrin to achieve targeted delivery to cancer cells and even across the blood-brain barrier. nih.govpreprints.org
Liposomes and other lipid-based nanoparticles are also being investigated as carriers for lactoferrin. nih.govmdpi.com These formulations can protect the peptide from enzymatic degradation and facilitate its delivery. nih.gov Chitosan-based nanoparticles have also been shown to be effective in vitro, offering controlled and prolonged release of lactoferrin. mdpi.com
Other innovative strategies include the development of hydrogels and other polymeric carriers. mdpi.comfrontiersin.org These systems can provide sustained release of the peptide, which is beneficial for various research applications. The choice of delivery system often depends on the specific research question and the target tissue or cells.
Investigation of Synergistic Combinations with Other Therapeutic Modalities (pre-clinical focus)
Preclinical studies are actively exploring the synergistic potential of combining this compound with other therapeutic agents to enhance treatment efficacy. A significant area of focus is in cancer therapy. Research has shown that lactoferrin can act synergistically with chemotherapeutic drugs like docetaxel. nih.govresearchgate.net When co-delivered in nanoparticles, lactoferrin can increase the bioavailability of the drug at the tumor site and reduce its toxicity to healthy tissues. nih.gov This combination has been shown to be more effective at inhibiting tumor growth and metastasis than either agent alone. nih.gov
Lactoferrin and its derivatives have also demonstrated synergistic effects with conventional antibiotics against various bacteria. mdpi.comresearchgate.net This combination can enhance the antibacterial activity and potentially overcome antibiotic resistance. mdpi.com Similarly, in the context of fungal infections, lactoferrin has shown synergy with antifungal drugs like amphotericin B. researchgate.net
The rationale behind these combination therapies is often the complementary mechanisms of action. For instance, this compound can disrupt the cell membrane of a pathogen, making it more susceptible to an antibiotic. frontiersin.org In cancer, lactoferrin's immunomodulatory properties can complement the cytotoxic effects of chemotherapy. researchgate.net These preclinical findings highlight the promise of using this compound in combination therapies to improve treatment outcomes. frontiersin.org
Application of Systems Biology and Omics Approaches to Elucidate Complex Biological Interactions
Systems biology and multi-omics approaches are powerful tools for unraveling the complex biological interactions of this compound. frontiersin.org These approaches involve the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to gain a holistic understanding of how this compound affects biological systems. nih.gov
By integrating these different "omics" datasets, researchers can identify the key genes, proteins, and metabolic pathways that are modulated by this compound. For example, transcriptomic analysis can reveal which genes are turned on or off in response to this compound treatment, while proteomics can identify the proteins that are differentially expressed. frontiersin.org Metabolomics can then provide insights into the downstream effects on cellular metabolism. nih.gov
Q & A
Q. What experimental approaches are used to investigate the structure-function relationship of lactoferricin?
To analyze this compound's structure-function dynamics, researchers employ principal component analysis (PCA) with amino acid descriptors (e.g., z-scales) to model peptide properties like charge, hydrophobicity, and helicity. Comparative studies using empirically derived descriptors (e.g., Hellberg's z-scales) and calculated physiochemical parameters (e.g., charge distribution) have shown no significant differences in predictive accuracy for antimicrobial activity . Key steps include:
- Descriptor selection : Prioritize z-scales for amino acid-level analysis over whole-molecule properties.
- Multivariate modeling : Use PCA to reduce dimensionality and identify dominant structural drivers of activity.
- Validation : Cross-check results with circular dichroism (CD) spectroscopy or NMR to confirm secondary structures.
Q. How do researchers validate this compound's antimicrobial mechanisms in vitro?
Standard protocols involve:
- Membrane disruption assays : Measure dye leakage from liposomes mimicking bacterial membranes (e.g., phosphatidylglycerol-rich models).
- Time-kill kinetics : Track bacterial viability under varying peptide concentrations and exposure times.
- Confocal microscopy : Visualize peptide localization on microbial surfaces using fluorescently tagged this compound .
Example data table:
| Model Organism | MIC (µg/mL) | Mechanism Confirmed By |
|---|---|---|
| E. coli | 2–10 | Liposome leakage, SEM |
| C. albicans | 5–20 | Membrane depolarization |
Q. What are the critical steps in designing a this compound gene synthesis and cloning study?
As demonstrated in plasmid vector construction (e.g., pMD18-T Vector):
- PCR synthesis : Use codon optimization for host organisms (e.g., E. coli JM-109).
- Ligation and transformation : Validate via restriction enzyme digestion (e.g., EcoRI/XhoI) and sequencing.
- Expression checks : Employ SDS-PAGE and Western blotting with anti-lactoferricin antibodies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's species-specific activity data?
Discrepancies (e.g., bovine this compound showing higher antibacterial activity than human variants) require:
- Comparative descriptor analysis : Re-analyze peptide sequences using z-scales to quantify charge/hydrophobicity differences.
- Membrane lipid profiling : Test activity against pathogens with varying cardiolipin or phosphatidylserine content, as this compound’s binding is lipid-dependent .
- Ethical replication : Repeat studies across multiple labs using standardized protocols (e.g., CLSI guidelines).
Q. What methodological strategies optimize this compound modifications for enhanced stability?
To improve proteolytic resistance and bioavailability:
- N-acetylation/amidation : Block terminal residues from enzyme cleavage.
- Cyclization : Introduce disulfide bonds (e.g., Cys-Cys bridges) without disrupting the active motif (residues 17–30).
- Chimera design : Fuse this compound with lactoferrampin to synergize membrane permeabilization and immunomodulatory effects .
Q. How should researchers address variability in anticancer activity assays for this compound derivatives?
For reproducibility:
- Standardize cell lines : Use ATCC-validated lines (e.g., B16 melanoma) with matched culture conditions.
- Mitochondrial assays : Quantify Bax/Bak activation via flow cytometry and cytochrome c release.
- In vivo validation : Administer derivatives (e.g., LTX-315) via intratumoral injection and monitor regression kinetics .
Methodological Best Practices
- Data reporting : Separate raw datasets (e.g., MIC values, spectral data) as supplementary files with clear metadata .
- Statistical rigor : Apply ANOVA for multi-group comparisons and PCA for multivariate datasets; consult statisticians for complex models .
- Literature synthesis : Use PICO/FINER frameworks to align hypotheses with gaps in existing studies (e.g., mechanisms of immunomodulation vs. direct microbicidal effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
